Di-tert-butyl dicarbonate
Description
reagent fortert-butylcarbonylating amino acids
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHSDKLCOJIUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051904 | |
| Record name | Di-tert-butyl dicarbonate | |
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Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild odor; mp = 22-24 deg C; [Alfa Aesar MSDS] | |
| Record name | Di-tert-butyl dicarbonate | |
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CAS No. |
24424-99-5 | |
| Record name | Di-tert-butyl dicarbonate | |
| Source | CAS Common Chemistry | |
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| Record name | Bis(tert-butoxycarbonyl)oxide | |
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| Record name | Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester | |
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| Record name | Di-tert-butyl dicarbonate | |
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| Record name | di-tert-butyl dicarbonate | |
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| Record name | DI-TERT-BUTYL DICARBONATE | |
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Nomenclature and Chemical Identity in Academic Literature
Di-tert-butyl dicarbonate (B1257347) is systematically known by its IUPAC name, di-tert-butyl dicarbonate. wikipedia.orgchemicalbook.comacs.org However, in the lexicon of synthetic chemistry, it is more commonly referred to by a variety of synonyms. The most prevalent of these is "Boc anhydride (B1165640)," a name derived from the tert-butoxycarbonyl (Boc) group it readily introduces onto other molecules. wikipedia.orgechemi.com Other frequently used names include di-t-butyl dicarbonate, Boc₂O, and di-tert-butyl pyrocarbonate. wikipedia.orgchemicalbook.comgoogle.com This array of names, while potentially confusing to the uninitiated, reflects its central role and the familiarity with which chemists regard it.
The unambiguous identification of this compound in scientific literature and chemical databases is ensured by its unique CAS Number, 24424-99-5. wikipedia.org Its chemical structure is characterized by two tert-butyl groups linked to a dicarbonate core. This structure is fundamental to its reactivity and function as a protecting group.
Interactive Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | Boc anhydride, Di-t-butyl dicarbonate, Boc₂O, Di-tert-butyl pyrocarbonate |
| CAS Number | 24424-99-5 |
| Molecular Formula | C₁₀H₁₈O₅ |
| Molecular Weight | 218.25 g/mol |
| InChIKey | DYHSDKLCOJIUFX-UHFFFAOYSA-N |
Historical Context of Di Tert Butyl Dicarbonate As a Reagent
The advent of di-tert-butyl dicarbonate (B1257347) as a reagent was born out of the necessity for a stable and selectively removable protecting group for amines, a critical challenge in the burgeoning field of peptide synthesis. While early reports of its synthesis existed, its practical application remained limited due to inefficient preparatory methods. A significant breakthrough occurred with the development of a more efficient synthesis, which was a marked improvement over previous methods that yielded the compound in low amounts. orgsyn.org
Initial synthetic routes often involved the use of hazardous reagents. Over time, safer and more scalable methods were developed, contributing to its widespread availability and adoption by the chemical community. These advancements in its synthesis were pivotal in transforming it from a chemical curiosity into a commercially available and indispensable tool for organic chemists. European and Japanese companies, for instance, adopted a method involving the reaction of sodium tert-butoxide with carbon dioxide, which allows for the production of a very pure grade of the reagent through distillation. wikipedia.org
Significance and Versatility in Organic Synthesis
The profound significance of di-tert-butyl dicarbonate (B1257347) in organic synthesis lies in its exceptional ability to introduce the tert-butoxycarbonyl (Boc) protecting group onto a variety of functional groups, most notably amines. wikipedia.orgechemi.com The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a characteristic that is fundamental to its utility. wikipedia.org
The protection of amines as their N-Boc derivatives is a cornerstone of modern peptide synthesis, both in solution-phase and solid-phase methodologies. bzchemicals.com By temporarily masking the reactivity of the amine group, chemists can selectively perform reactions at other sites within a molecule without undesired side reactions. The by-products of the protection reaction are typically tert-butanol (B103910) and carbon dioxide, which are easily removed, simplifying the purification process.
The versatility of di-tert-butyl dicarbonate extends beyond amine protection. It has been employed to protect other functional groups and has found use in a variety of synthetic transformations. For instance, it plays a role in the preparation of 6-acetyl-1,2,3,4-tetrahydropyridine, an important flavor compound. wikipedia.orgchemeurope.com
Role in Advanced Synthetic Methodologies
Classical Preparation Routes
The foundational methods for synthesizing this compound, while effective, often involve hazardous materials and complex intermediates.
Phosgene-Based Synthesis from tert-Butanol (B103910) and Carbon Dioxide
A well-established and commercially utilized method for preparing this compound involves the reaction of tert-butanol with carbon dioxide and the highly toxic gas, phosgene (B1210022). wikipedia.orgsmolecule.com This process typically employs a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to facilitate the reaction. wikipedia.orgsmolecule.com This route is noted for its relevance in industrial production, particularly by manufacturers in China and India. wikipedia.orgsmolecule.com The yields for this classical approach generally fall within the range of 72-83%, contingent on the specific reaction conditions and subsequent purification steps. smolecule.com
Tertiary Amine Catalysis in Tricarbonate Decomposition
An alternative classical pathway involves the synthesis of a di-tert-butyl tricarbonate intermediate. smolecule.comgoogle.comgoogle.com This is achieved by first reacting potassium tert-butoxide with carbon dioxide in a solvent like tetrahydrofuran (B95107) to produce potassium tert-butyl carbonate. google.comgoogle.com This intermediate then reacts with phosgene to form di-tert-butyl tricarbonate. google.comgoogle.com
The crucial step in this methodology is the subsequent decomposition of the isolated and purified di-tert-butyl tricarbonate. google.comgoogle.com This decomposition is catalyzed by a tertiary amine, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a common choice. google.comgoogle.com The catalysis proceeds via a nucleophilic attack by the amine on the central carbonyl group of the tricarbonate, leading to the evolution of carbon dioxide and the formation of this compound. orgsyn.org An improved version of this process circumvents the need to isolate or purify the di-tert-butyl tricarbonate intermediate. google.com
Contemporary and Improved Synthetic Approaches
Reaction of Alkali Metal tert-Butyl Carbonate with Sulfonyl Chlorides
A significant advancement in the synthesis of this compound involves the reaction of an alkali metal tert-butyl carbonate with a sulfonyl chloride, such as methanesulfonyl chloride. google.com This method offers a phosgene-free alternative. The process begins with the preparation of an alkali metal tert-butoxide, typically from an alkali metal and tert-butyl alcohol. smolecule.com This is then reacted with carbon dioxide to form the alkali metal tert-butyl carbonate. smolecule.comgoogle.comgoogle.com Preferred alkali metals for this process are sodium and potassium. google.comgoogle.com The subsequent reaction with a sulfonyl chloride yields this compound. atamanchemicals.com
Methanesulfonyl chloride is a key reagent in this modern synthetic approach. google.commlunias.com After the formation of the monoester salt from the reaction of sodium tert-butoxide and carbon dioxide in a solvent like hexane (B92381), methanesulfonyl chloride is added. This reaction is often carried out at controlled temperatures, for instance, between 5°C and 15°C, to produce this compound with high purity and in good yields, which can range from 80% to 90%. google.com One specific example details adding methanesulfonyl chloride dropwise at 5° to 10° C and stirring for 1.5 hours, resulting in a yield of 89% with a purity of 98.9%. google.com
The efficiency of the reaction between alkali metal tert-butyl carbonate and methanesulfonyl chloride can be significantly enhanced by the use of a phase transfer catalyst. google.comcdnsciencepub.comresearchgate.net The presence of a phase transfer catalyst can lead to increased yields and shorter reaction times. google.com Quaternary ammonium (B1175870) salts and pyridinium (B92312) salts, such as N-alkylpyridinium salts, are effective phase transfer catalysts for this reaction. google.com For instance, the use of N-octyl pyridinium chloride along with pyridine (B92270) as an aromatic amine has been shown to produce this compound with yields between 81.5% and 87%. In some cases, combining a phase transfer catalyst with an aromatic amine like pyridine can further boost the yield. google.com It is particularly noteworthy that when sodium tert-butyl carbonate is used as a starting material, the use of at least one of these catalysts is recommended. google.com
| Catalyst System | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| N-octyl pyridinium chloride and pyridine | Sodium t-butoxide, CO2, Methanesulfonyl chloride | -8 | 81.5-87 | 99.1 | chemicalbook.com |
| Phase transfer catalyst (unspecified) and/or aromatic amine | Alkali metal tert-butyl carbonate, Methanesulfonyl chloride | 5-15 | 80-90 | 99.3 | google.com |
| N-n-octylpyridinium chloride and pyridine | Sodium tert-butyl carbonate, Methanesulfonyl chloride | Not specified | 83 | 99.4 | google.com |
Application of Aromatic Amines
Aromatic amines, such as pyridine and its derivatives (picoline, lutidine, and collidine), can be utilized in the synthesis of this compound. google.com In one described process, an aromatic amine is used in conjunction with methanesulfonyl chloride for the conversion of an alkali metal tert-butyl carbonate to the final product. google.com The amount of the aromatic amine catalyst typically ranges from 0.1 to 100 mole percent relative to the alkali metal tert-butyl carbonate. google.com The reaction of substituted anilines with this compound in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) can lead to the formation of aryl isocyanates. finerchem.com
Another notable application involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst. Research has shown that alkyl and aryl amines can be converted to isothiocyanates through the use of this compound with a catalytic amount (1–3 mol%) of DMAP or 1,4-diazabicyclo[2.2.2]octane (DABCO). kiku.dkresearchgate.net This method is efficient, with the advantage that most byproducts are volatile, simplifying the work-up process to simple evaporation. kiku.dkresearchgate.net
The synthesis of isocyanates from amines using this compound has also been explored as a phosgene-free method. rsc.org This reaction proceeds in the presence of a catalytic amount of DMAP (typically 10 mol%) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) at room temperature. rsc.org However, this method is most effective for anilines and hindered alkyl amines, as more nucleophilic primary alkyl amines may lead to the formation of urea (B33335) as a major side-product. rsc.org
Catalytic Synthesis using p-Toluenesulfonic Acid or Methanesulfonic Acid
A prominent method for the synthesis of this compound, particularly favored by European and Japanese manufacturers, involves the reaction of sodium tert-butoxide with carbon dioxide. wikipedia.orgbzchemicals.comsmolecule.combzchemicals.com This reaction is catalyzed by either p-toluenesulfonic acid or methanesulfonic acid. wikipedia.orgbzchemicals.comsmolecule.combzchemicals.com This process is noted for yielding a very pure grade of the final product, often involving a distillation step of the crude material. wikipedia.orgbzchemicals.comsmolecule.combzchemicals.com
In a related approach, methanesulfonyl chloride is used as a reagent in a phosgene-free synthesis. Sodium tert-butoxide reacts with carbon dioxide in a solvent like hexane to form the monoester salt. Subsequently, methanesulfonyl chloride is added, often in the presence of a phase-transfer catalyst like N-octyl pyridinium chloride and pyridine, to produce this compound with high efficiency (81.5–87%).
A process patent describes the preparation of high-purity this compound by reacting an alkali metal tert-butyl carbonate with methanesulfonyl chloride. google.com This can be performed with or without a phase transfer catalyst or an aromatic amine. google.com One example details the dropwise addition of methanesulfonyl chloride to a mixture containing sodium tert-butyl carbonate, resulting in a 90% yield and 99.3% purity after workup. google.com
The following table summarizes the comparative analysis of methanesulfonyl chloride methods:
| Condition | Example 1 | Example 2 |
| Solvent | Hexane | Hexane |
| Reaction Temp (°C) | -5–5 | -8–0 |
| Catalyst | None | Pyridine |
| Yield (%) | 87 | 81.5 |
| Purity (%) | 99.7 | 99.1 |
This data is illustrative of the yields and purities achievable under different catalytic conditions.
Sodium tert-Butoxide Mediated Synthesis
The use of sodium tert-butoxide is a cornerstone in several synthetic strategies for this compound. guidechem.comgoogle.com A common pathway involves the initial formation of sodium tert-butoxide from the reaction of metallic sodium with tert-butyl alcohol in a solvent like dimethylbenzene. google.com The resulting sodium tert-butoxide is then dissolved in a solvent such as petroleum ether and reacted with carbon dioxide to form a monoester sodium salt. google.com
In the final step, this intermediate is treated with a coupling agent, such as diphosgene, in the presence of a catalyst system, which can include N,N-dimethylformamide, pyridine, and triethylamine (B128534). google.comchemicalbook.com This method can achieve yields in the range of 60–63% after crystallization.
A key advantage of some of these sodium tert-butoxide-based methods is the simplification of the process by using filtration to obtain the sodium tert-butoxide, which reduces energy consumption compared to distillation methods. guidechem.com The use of petroleum ether as a solvent instead of n-hexane or toluene (B28343) can also lower production costs and simplify purification. guidechem.com
Optimization of Reaction Conditions for Industrial Scale Production
For industrial-scale production, optimization of reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. The synthesis of α,β-epoxy ketones, for example, has been optimized under neat (solvent-free) conditions, which can be a sustainable approach. researchgate.net While not directly for this compound, the principles of optimizing parameters like temperature, reaction time, and reactant ratios are transferable. researchgate.net
In the context of this compound synthesis, modern industrial methods often employ a continuous three-step process where tert-butyl alcohol can serve as both a reactant and a solvent. smolecule.com This eliminates the need for intermediate isolation steps. smolecule.com The process typically involves:
Reacting an alkali metal with tert-butyl alcohol to form the alkali metal tert-butoxide. smolecule.com
Introducing carbon dioxide to form the mono-tert-butyl alkali metal carbonate. smolecule.com
Reacting this intermediate with an aromatic sulfonyl halide and a tertiary amine to produce this compound. smolecule.com
The following table provides a comparative overview of different industrial production methods:
| Method | Yield (%) | Purity (%) | Key Features |
| Sodium tert-butoxide/CO₂/Acid catalysis | 83-89 | >99 | High purity, established process, requires acid catalysts. smolecule.com |
| Continuous three-step process | 76-89 | >95 | Eliminates intermediate isolation, complex process control. smolecule.com |
| Phosgene-based commercial | 72-83 | >97 | Well-established technology, safety concerns. smolecule.com |
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally friendly synthetic methods for this compound are ongoing. One approach focuses on the use of greener solvents. For instance, replacing toluene with petroleum ether in the sodium tert-butoxide dissolution step reduces toxicity and simplifies product isolation. Post-reaction water washes can also decrease organic waste.
Phosgene-free synthesis routes are a significant area of green chemistry research. The use of this compound itself as a phosgene replacement for the synthesis of diisocyanates at room temperature is a notable development. rsc.org This method utilizes a catalytic amount of 4-dimethylaminopyridine and offers advantages in terms of energy consumption and process safety. rsc.org
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent and catalyst for the chemoselective mono-N-Boc protection of amines with this compound is another green chemistry approach. organic-chemistry.org This method avoids side reactions like the formation of isocyanates and ureas. organic-chemistry.org Furthermore, catalyst-free O-Boc protection/deprotection of phenols in water-based systems has been reported, which aligns with green chemistry principles by eliminating the need for additional reagents and simplifying the workup. researchgate.net
Purification Strategies for Enhanced Reagent Purity
High purity of this compound is essential for its applications, particularly in peptide synthesis. google.com Purity levels of 99% or higher are often required, especially for use in automated peptide synthesizers. google.comatamanchemicals.com
Common purification methods include distillation, though the thermal instability of this compound presents a challenge. google.com If impurities are present, washing the crude product with an aqueous solution of citric acid to make the aqueous layer slightly acidic, followed by drying the organic layer and distillation under reduced pressure, can be effective. finerchem.com
Another purification technique involves crystallization. A patent describes a method where crude this compound is cooled to induce crystallization, and the resulting crystals are separated by centrifugal filtration to yield a product with a purity of 99.9%. google.com
Distillation Techniques under Reduced Pressure
Distillation under reduced pressure is a common method for purifying this compound. atamanchemicals.comorgsyn.orggreenchemintl.comstackexchange.com This technique is necessary because the compound decomposes at higher temperatures to isobutene, t-butyl alcohol, and carbon dioxide. atamanchemicals.comgreenchemintl.comstackexchange.com Typically, the distillation is carried out at temperatures up to around 65°C. atamanchemicals.comgreenchemintl.comstackexchange.com
Reported boiling points under reduced pressure include 55–56°C at 0.15 mmHg, 62–65°C at 0.4 mmHg, and 56–58°C at 0.5 mmHg. google.comorgsyn.org However, even with reduced pressure, some thermal decomposition can occur, leading to decreased yield and purity. google.com To mitigate this, it has been reported that the presence of a petroleum hydrocarbon with a high boiling point and low melting point during distillation can suppress thermal decomposition. google.com
Crystallization Methods
The purification of this compound (Boc anhydride) is crucial to remove impurities that may interfere with subsequent reactions. orgsyn.org Crystallization is a key technique employed to achieve high purity.
Several methods for the crystallization of this compound have been reported, often involving the use of organic solvents. A common approach involves cooling a melt of this compound containing a small amount of an organic solvent to 20°C or lower to induce crystallization. google.com This method is considered efficient and avoids decomposition reactions. google.com Aromatic hydrocarbons such as benzene, toluene, and xylene are noted as suitable organic solvents for this process. google.com The amount of solvent used is typically enough to allow for crystallization upon cooling to 15°C or below, often in the range of 1 to 10% by weight relative to the this compound. google.com
In one documented procedure, crude di-tert-butyl tricarbonate, a precursor to this compound, is recrystallized from pentane (B18724). orgsyn.org The crude solid is dissolved in pentane at room temperature, and the solution is then cooled to -15°C to yield colorless prisms of the purified product. orgsyn.org Further concentration of the pentane mother liquor can yield additional crops of crystals. orgsyn.org
Another method describes obtaining this compound by cooling and crystallization after the initial synthesis and filtration. finerchem.comgoogle.com While the specific solvent for crystallization is not always detailed, n-hexane is mentioned as a solvent in a synthesis process that concludes with cooling, freezing, crystallization, centrifugation, and drying. google.com In a different procedure, after synthesis and workup, the crude product is purified by recrystallization from hexane to yield white crystals. nih.gov
It is noted that the presence of residual tert-butyl alcohol can hinder the crystallization process. orgsyn.org To facilitate crystallization, techniques such as seeding the solution or scratching the inside of the glass vessel can be employed. orgsyn.org
For purification of the final this compound product, if it is found to be impure, it can be melted by heating to approximately 35°C and then distilled under a vacuum. finerchem.com
Table 1: Crystallization Methods for this compound and its Precursor
| Compound | Solvent(s) | Cooling Temperature | Outcome | Reference |
| Di-tert-butyl tricarbonate | Pentane | -15°C | Colorless prisms | orgsyn.org |
| This compound | Aromatic hydrocarbons (e.g., benzene, toluene, xylene) | ≤ 20°C | High-purity crystals | google.com |
| This compound | n-Hexane | 0 to 5°C | Crystalline product | google.com |
| Di-tert-butyl-(4-(tert-butyl)-1,2-phenylene)-dicarbonate | Hexane | Not specified | White crystals | nih.gov |
Washing and Drying Procedures
After the synthesis of this compound, washing and drying steps are essential to remove byproducts and residual solvents, leading to a purified final product.
A common washing procedure involves treating the organic layer containing the crude this compound with an acidic aqueous solution. For instance, if the product is impure, it can be washed with an equal volume of water containing citric acid to make the aqueous layer slightly acidic. finerchem.com This is particularly effective for removing basic impurities. orgsyn.org In other procedures, the reaction mixture is washed with water, and in some cases, this is followed by a wash with a 5% aqueous solution of sodium bicarbonate and then again with water. google.com Another example includes quenching the reaction with ammonium chloride, followed by extraction and washing the combined organic layers with brine. mychemblog.com
Following the washing steps, the organic solution containing the this compound is dried to remove any remaining water. Anhydrous magnesium sulfate (B86663) is frequently cited as the drying agent. orgsyn.orgfinerchem.commychemblog.com After drying, the solvent is typically removed by evaporation under reduced pressure, often at a controlled temperature (e.g., not exceeding 50°C) to prevent thermal decomposition of the product. google.com Other drying agents mentioned in the literature include anhydrous sodium sulfate and anhydrous calcium chloride. google.commychemblog.com
In a specific synthetic protocol, after the reaction is complete, the organic layer is separated and washed with water. google.com It is then concentrated under reduced pressure at a temperature of 35° to 40°C to yield the final product. google.com Another detailed procedure involves washing the reaction mixture with a 1 M aqueous HCl solution and then with brine, followed by drying over sodium sulfate. mychemblog.com
Table 2: Washing and Drying Procedures for this compound Purification
| Washing Solution(s) | Drying Agent | Solvent Removal Method | Reference |
| Water with citric acid | Anhydrous magnesium sulfate | Distillation in a vacuum | finerchem.com |
| Ice-cold pentane (for precursor) | Not specified | Rotary evaporator at 0°C | orgsyn.org |
| Water, 5% aqueous sodium bicarbonate, water | Not specified | Concentration under reduced pressure (35-40°C) | google.com |
| Water | Anhydrous magnesium sulfate / Anhydrous calcium chloride / Anhydrous sodium sulfate | Distillation | google.com |
| Water, Brine | Anhydrous sodium sulfate | Removal under reduced pressure | mychemblog.com |
| 1 M aqueous HCl, Brine | Anhydrous sodium sulfate | Concentration in vacuo | mychemblog.com |
| Brine | Anhydrous magnesium sulfate | Concentration | mychemblog.com |
Reaction Mechanisms in Amine Protection (Boc-Protection)
The protection of an amine with this compound is a form of acylation, where the amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride (B1165640). jk-sci.comjkchemical.comlibretexts.org This reaction leads to the formation of a stable carbamate (B1207046), effectively masking the nucleophilicity and basicity of the amine. genscript.comtotal-synthesis.com
The fundamental step in Boc-protection is the nucleophilic attack of the amine on a carbonyl group of this compound. numberanalytics.comcommonorganicchemistry.commasterorganicchemistry.com The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile, while the carbonyl carbon of the anhydride is the electrophilic center. vaia.com This initial attack forms a tetrahedral intermediate. masterorganicchemistry.comvaia.com
The general mechanism can be depicted as follows:
Nucleophilic Attack: The amine attacks a carbonyl carbon of this compound. commonorganicchemistry.commasterorganicchemistry.com
Formation of Tetrahedral Intermediate: A transient tetrahedral species is formed. vaia.com
Leaving Group Departure: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion. commonorganicchemistry.comcommonorganicchemistry.com
Proton Transfer: The tert-butyl carbonate anion, or a base present in the reaction mixture, deprotonates the newly formed, positively charged protected amine. jkchemical.comcommonorganicchemistry.com
Decomposition of Leaving Group: The resulting tert-butyl carbonic acid is unstable and decomposes to tert-butanol and carbon dioxide. commonorganicchemistry.com
The reaction is often performed under basic conditions to facilitate the deprotonation step and enhance the nucleophilicity of the amine. numberanalytics.com However, the reaction can also proceed without the addition of a base, as the tert-butyl carbonate leaving group itself can act as a base. commonorganicchemistry.comcommonorganicchemistry.com
The efficiency and rate of Boc-protection can be significantly influenced by the presence of bases and catalysts. numberanalytics.comsci-hub.se While the reaction can proceed without a catalyst, especially with highly nucleophilic amines, the use of basic catalysts is common to accelerate the reaction and to protect less reactive or sterically hindered amines. numberanalytics.comhighfine.com
4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the Boc-protection of amines, particularly for less reactive or sterically hindered substrates. numberanalytics.comhighfine.com The catalytic cycle of DMAP involves the initial reaction of DMAP with this compound. commonorganicchemistry.comcommonorganicchemistry.com DMAP, being a more potent nucleophile than the amine substrate, attacks the carbonyl group of the anhydride. commonorganicchemistry.com
This attack leads to the formation of a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-(dimethylamino)pyridinium salt, and a tert-butyl carbonate anion. commonorganicchemistry.comcommonorganicchemistry.com This intermediate is a much more powerful acylating agent than this compound itself. commonorganicchemistry.com
The amine substrate then attacks the carbonyl carbon of the activated Boc-pyridinium species, a step that is significantly faster than the direct reaction with Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com This nucleophilic attack results in the formation of the N-Boc protected amine and regenerates the DMAP catalyst, allowing it to participate in further catalytic cycles. commonorganicchemistry.comcommonorganicchemistry.com The tert-butyl carbonate anion subsequently picks up a proton from the protonated amine. commonorganicchemistry.com
It is important to note that the reaction of DMAP with Boc₂O can be very rapid, often leading to vigorous gas evolution due to the decomposition of the tert-butyl carbonate byproduct. commonorganicchemistry.comcommonorganicchemistry.com Therefore, slow addition of DMAP is often recommended. commonorganicchemistry.com
Table 1: Comparison of Boc-Protection Conditions
| Catalyst/Base | Substrate Scope | Key Mechanistic Feature | Advantages | Disadvantages |
|---|---|---|---|---|
| None | Highly nucleophilic amines | Direct nucleophilic attack by amine on Boc₂O. commonorganicchemistry.com | Simple, avoids catalyst-related side reactions. | Slow or ineffective for less reactive amines. numberanalytics.com |
| DMAP | Wide range, including hindered and less nucleophilic amines. numberanalytics.comhighfine.com | Formation of a highly reactive N-acylpyridinium intermediate. commonorganicchemistry.comcommonorganicchemistry.com | High catalytic efficiency, accelerates reaction rates. commonorganicchemistry.com | Can promote side reactions, toxicity. sci-hub.secommonorganicchemistry.com |
| Sodium Bicarbonate | General amines, often in biphasic systems. fishersci.co.ukwikipedia.org | Acts as a mild base to neutralize the protonated amine and facilitate the reaction. highfine.com | Inexpensive, mild, and widely applicable. fishersci.co.uk | May require heating or longer reaction times for some substrates. wikipedia.org |
| Sodium Hydroxide (B78521) | Amines, particularly amino acids in aqueous media. wikipedia.orgscispace.com | Acts as a strong base to deprotonate the amine, increasing its nucleophilicity. wikipedia.org | Effective for water-soluble substrates, fast reactions. wikipedia.org | Can cause hydrolysis of the anhydride or other sensitive functional groups. cdnsciencepub.com |
| Tertiary Amines (e.g., Triethylamine, DABCO) | General amines. jkchemical.comwordpress.com | Acts as a base to deprotonate the amine and neutralize the formed acid. jkchemical.comcommonorganicchemistry.com | Good for general-purpose Boc-protections, readily available. jkchemical.com | Less catalytic activity compared to DMAP. commonorganicchemistry.com |
Sodium bicarbonate (NaHCO₃) is a commonly used inorganic base in Boc-protection reactions. fishersci.co.ukhighfine.com It is particularly useful in biphasic systems, such as chloroform (B151607) and water, where it acts as a mild base to facilitate the reaction. wikipedia.org The primary role of sodium bicarbonate is to neutralize the proton that is removed from the amine during the reaction, thus driving the equilibrium towards the protected product. highfine.com It can also help to deprotonate the amine starting material to some extent, increasing its nucleophilicity. The use of sodium bicarbonate is advantageous due to its low cost, mildness, and ease of removal during workup. For instance, refluxing a mixture of an amine and this compound in a biphasic system of chloroform and aqueous sodium bicarbonate for a period of time is a common procedure for Boc protection. wikipedia.org In some cases, it has been shown to provide selectivity in the protection of aliphatic amines over aromatic amines due to the difference in their basicity and nucleophilicity. highfine.com
Sodium hydroxide (NaOH) is a strong inorganic base that can be used to catalyze the Boc-protection of amines, especially in aqueous or mixed aqueous-organic solvent systems. wikipedia.orgscispace.com Its primary function is to deprotonate the amine, significantly increasing its nucleophilicity and thereby accelerating the rate of attack on the this compound. wikipedia.org This method is particularly effective for the protection of amino acids, where the amino group can be deprotonated in an aqueous basic solution. wikipedia.org The reaction is typically carried out at low temperatures, such as 0 °C, to control the exothermic nature of the reaction and to minimize potential side reactions like the hydrolysis of the this compound by the hydroxide ions. wikipedia.orgcdnsciencepub.com
Tertiary amines, such as triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are frequently employed as organic bases in Boc-protection reactions. jkchemical.comwordpress.com Their role is primarily to act as a proton scavenger, neutralizing the proton released from the amine upon its reaction with this compound. jkchemical.comcommonorganicchemistry.com This prevents the protonation of the starting amine, which would render it non-nucleophilic. Triethylamine is a common choice due to its availability and suitable basicity. jkchemical.com DABCO, a bicyclic amine, is also an effective catalyst and is known for its high reactivity in various organic transformations. eurjchem.comeurjchem.com While these tertiary amines are effective at promoting the reaction, they are generally considered less powerful catalysts than DMAP, which actively participates in the acylation step by forming a more reactive intermediate. commonorganicchemistry.com
Role of Basic Conditions and Catalysts
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as effective catalysts for the N-tert-butoxycarbonylation of amines with this compound, offering advantages such as high yields, excellent chemoselectivity, and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org 1-Alkyl-3-methylimidazolium cation-based room-temperature ionic liquids (RTILs) have been demonstrated to efficiently catalyze this transformation. organic-chemistry.orgorganic-chemistry.org The catalytic role is attributed to the electrophilic activation of the this compound molecule. This activation occurs through the formation of a bifurcated hydrogen bond between the C-2 hydrogen of the imidazolium (B1220033) cation and the carbonyl groups of the (Boc)₂O. organic-chemistry.orgorganic-chemistry.org Furthermore, the counteranion of the ionic liquid can contribute to "nucleophilic activation" by forming hydrogen bonds with the amine's hydrogen atoms. organic-chemistry.org
The efficiency of these ionic liquid catalysts, such as [bmim][NTf₂], has been shown to be superior to some traditional Lewis acid catalysts. organic-chemistry.org They allow for rapid reactions at room temperature and can be recovered and reused for several cycles, aligning with the principles of green chemistry. organic-chemistry.orgresearchgate.net This methodology is compatible with a wide range of functionalized amines, including chiral amines and amino acid esters, yielding optically pure N-Boc derivatives without unwanted side products like isocyanates or ureas. organic-chemistry.orgresearchgate.net
Protic ionic liquids, such as 1,1,3,3-tetramethylguanidinium acetate (B1210297) ([TMG][Ac]) and 1,3-disulfonic acid imidazolium hydrogen sulfate, also serve as efficient, homogeneous, and recyclable catalysts for Boc protection. academie-sciences.frsid.ir The proposed mechanism for [TMG][Ac] involves the electrophilic activation of (Boc)₂O to create a zwitterionic species, which makes the carbonyl group more susceptible to nucleophilic attack by the amine. academie-sciences.fr The subsequent elimination of carbon dioxide and tert-butanol results in the N-Boc protected amine and regeneration of the catalyst. academie-sciences.fr
Table 1: Examples of Ionic Liquid Catalyzed N-Boc Protection
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| [bmim][NTf₂] | Aniline | Room Temp, 5 min | 98 | organic-chemistry.org |
| [TMG][Ac] | Aniline | Room Temp, 5 min | 98 | academie-sciences.fr |
| [Dsim]HSO₄ | 4-Methoxyaniline | Room Temp, EtOH, 5 min | 96 | sid.ir |
Perchloric Acid Adsorbed on Silica-Gel Catalysis
Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been identified as a novel, highly efficient, and reusable solid acid catalyst for the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This catalytic system is particularly attractive due to its low cost, operational simplicity, and environmentally benign nature, as it functions effectively under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net
The HClO₄–SiO₂ catalyst facilitates rapid reactions, with many conversions completing in minutes, affording high yields of the desired N-Boc products. organic-chemistry.org A key advantage of this method is its excellent chemoselectivity. It selectively protects amino groups even in the presence of other sensitive functionalities such as hydroxyl (–OH) and thiol (–SH) groups, without leading to O- or S-Boc protection. organic-chemistry.org Furthermore, common side reactions associated with Boc protection, such as the formation of isocyanate, urea, or N,N-di-Boc derivatives, are avoided. organic-chemistry.org
The catalyst can be easily prepared and, due to its heterogeneous nature, can be recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss in its catalytic activity. organic-chemistry.orgthieme-connect.com This reusability enhances its practicality and cost-effectiveness for both laboratory and potential industrial applications. organic-chemistry.orgacs.org The catalytic efficiency of HClO₄ immobilized on silica was found to be superior to other solid supports like alumina (B75360) or montmorillonite (B579905) K10 clay. acs.org
Guanidine (B92328) Hydrochloride Organocatalysis
Guanidine hydrochloride has been established as an effective organocatalyst for the N-tert-butoxycarbonylation of various amino groups using this compound. researchgate.netresearchgate.netacs.org This method provides a simple and efficient route for the chemoselective protection of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. researchgate.netresearchgate.net
The reaction is typically carried out under mild conditions, such as in ethanol (B145695) at a slightly elevated temperature (35–40°C), leading to excellent yields of the corresponding N-Boc derivatives. researchgate.net One of the significant advantages of using guanidine hydrochloride is its ability to achieve selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines without the formation of side products. researchgate.net It is also effective for the N-Boc protection of amino acids and peptides. researchgate.net The catalytic activity of guanidine hydrochloride is attributed to its potential to activate the carbonyl functionality through hydrogen bonding. researchgate.net
Catalyst-Free Conditions
The N-tert-butoxycarbonylation of amines with this compound can also be performed efficiently without the need for any catalyst. nih.govsci-hub.se These catalyst-free methods are often conducted under environmentally friendly conditions, such as in water or neat (solvent-free), at room temperature. researchgate.netnih.govsci-hub.se
A notable example involves carrying out the reaction in a water-acetone mixture, where a variety of amines are converted to their corresponding mono-N-Boc carbamates in excellent yields and with short reaction times. researchgate.netnih.gov This method is highly chemoselective, protecting the amino group exclusively without observing competitive side reactions like O-Boc formation in amino alcohols or the formation of isocyanates and ureas. researchgate.netnih.gov The critical role of water is highlighted in activating the (Boc)₂O, facilitating the nucleophilic attack by the amine. researchgate.net
Solvent-free, catalyst-free conditions at room temperature also provide a practical and highly efficient method for the protection of both electron-rich and electron-deficient aromatic amines, as well as sterically hindered substrates. sci-hub.se The advantages of these catalyst-free protocols include their simplicity, short reaction times, high yields, excellent chemoselectivity, and adherence to green chemistry principles by eliminating the need for catalysts and organic solvents. researchgate.netsci-hub.se
Table 2: Comparison of Catalyst-Free N-Boc Protection of Aniline
| Conditions | Time | Yield (%) | Reference |
|---|---|---|---|
| Water-acetone (9.5:0.5), Room Temp | 10 min | 98 | nih.gov |
Steric Hindrance Effects of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is notably bulky, and this steric hindrance has significant effects on the reactivity of both the protection reaction and the subsequent transformations of the protected molecule.
During the protection of amines with this compound, steric hindrance can influence the reaction rate. Bulky amines, for instance, may react more sluggishly with (Boc)₂O. numberanalytics.com Similarly, steric hindrance from substituents on an aromatic ring adjacent to the amino group can slow down the deprotection reaction. rsc.orgrsc.org For example, the presence of methyl or isopropyl groups ortho to the N-Boc group on an aromatic ring was observed to decrease the rate of deprotection. rsc.orgrsc.org
Conversely, the steric bulk of the Boc group is a key feature of its function as a protecting group. It effectively shields the protected amine from participating in many chemical reactions. Due to its significant steric hindrance, the carbamate carbonyl is less susceptible to nucleophilic attack, rendering the Boc group stable to most nucleophiles and basic conditions. rsc.orgtotal-synthesis.com This stability contrasts with less sterically hindered protecting groups and is fundamental to its widespread use in orthogonal protection strategies in complex syntheses. organic-chemistry.org However, this steric hindrance does not prevent the desired deprotection under acidic conditions, which proceeds through a different mechanistic pathway not reliant on nucleophilic attack at the carbonyl carbon. total-synthesis.com The interplay between steric and electronic effects ultimately governs the reactivity and stability of Boc-protected compounds. researchgate.net
Deprotection Mechanisms of Boc-Protected Compounds
The removal of the tert-butoxycarbonyl (Boc) group is a critical step in synthetic sequences where it is used as a protecting group for amines. The most common and defining feature of the Boc group is its lability under acidic conditions, while it remains stable to a wide range of other reagents, including bases and nucleophiles. organic-chemistry.orgfishersci.co.ukwikipedia.org
Deprotection is typically achieved by treating the Boc-protected compound with a strong acid. fishersci.co.ukwikipedia.org Common reagents for this purpose include neat trifluoroacetic acid (TFA) or solutions of TFA in a solvent like dichloromethane (DCM). fishersci.co.ukmasterorganicchemistry.com Anhydrous hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane is also frequently used. fishersci.co.ukwikipedia.org Other acidic conditions that can effect Boc cleavage include the use of Lewis acids like zinc bromide or aluminum chloride, and solid acid catalysts. fishersci.co.ukwikipedia.orgrsc.org In some cases, thermal deprotection at high temperatures can also be employed, offering a method that avoids acidic reagents altogether. researchgate.net
Acid-Labile Nature of the Boc Group
The widespread utility of the Boc protecting group is fundamentally linked to its acid-labile nature, which allows for its selective removal under mild acidic conditions. organic-chemistry.orgwikipedia.orgmdpi.com The mechanism of acid-catalyzed deprotection is a well-understood process that relies on the formation of a stable carbocation. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com
The deprotection mechanism proceeds via the following key steps:
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate group by a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comcommonorganicchemistry.com This step activates the group for cleavage.
Fragmentation: The protonated carbamate then fragments. total-synthesis.comcommonorganicchemistry.com This involves the cleavage of the C-O bond to release a highly stable tertiary carbocation, the tert-butyl cation, and an unstable intermediate known as a carbamic acid. masterorganicchemistry.comcommonorganicchemistry.com The formation of the stabilized tert-butyl cation is a major driving force for this step.
Carbocation Quenching: The tert-butyl cation can be quenched by a nucleophilic scavenger present in the reaction mixture, or it can deprotonate to form isobutylene (B52900), a volatile gas. wikipedia.orgcommonorganicchemistry.com
Decarboxylation: The carbamic acid intermediate is unstable and rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and the free, deprotected amine. commonorganicchemistry.comjk-sci.com The evolution of two gaseous byproducts, isobutylene and carbon dioxide, provides a powerful thermodynamic driving force that pushes the reaction to completion. commonorganicchemistry.comjk-sci.com The final product is typically the ammonium salt of the amine, formed by protonation of the liberated amine by the acid present in the medium. commonorganicchemistry.com
This entire process is efficient and generally occurs rapidly at room temperature. fishersci.co.uk The acid-lability is a direct consequence of the stability of the tertiary carbocation formed upon cleavage, a feature unique to the tert-butyl group compared to other alkyl groups like methyl or ethyl used in other carbamate protecting groups. total-synthesis.com
Utilization of Strong Acids (e.g., Trifluoroacetic Acid, HCl)
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide chemistry. genscript.com This deprotection is most commonly achieved through acidolysis, employing strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). genscript.comacsgcipr.org The general mechanism involves the protonation of the carbonyl oxygen of the carbamate by the strong acid. total-synthesis.commasterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of a transient tert-butyl cation and a carbamic acid intermediate. acsgcipr.orgmasterorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas. total-synthesis.commasterorganicchemistry.com The highly stable tert-butyl cation can then deprotonate to form isobutene, which is released as a gaseous byproduct. acsgcipr.orgtotal-synthesis.com
The choice of acid and solvent system is critical and can be tailored to the specific substrate and desired reaction conditions. acsgcipr.org TFA is frequently used, often as a neat reagent or in a solution with a solvent like dichloromethane (CH₂Cl₂). acsgcipr.orgtotal-synthesis.com HCl is also widely employed, typically as a solution in an organic solvent such as dioxane or methanol. genscript.comacsgcipr.org Other strong acids, including methanesulfonic acid and p-toluenesulfonic acid, are also effective for Boc deprotection. acsgcipr.org The reaction is generally efficient and proceeds at mild temperatures, which helps to avoid the degradation of sensitive functional groups within the molecule. genscript.com Due to the stability of the Boc group to basic and many nucleophilic conditions, its acid-labile nature allows for orthogonal protection strategies in complex syntheses. total-synthesis.comorganic-chemistry.org
| Reagent | Typical Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ at room temperature. | Highly efficient, volatile, but corrosive and has environmental concerns. acsgcipr.org |
| Hydrochloric Acid (HCl) | In solvents like dioxane, methanol, or ethyl acetate. | Stronger acidic conditions, can be generated in situ. genscript.comacsgcipr.org |
| Phosphoric Acid (H₃PO₄) | Used in various organic solvents. | An alternative strong acid for deprotection. acsgcipr.org |
| Methanesulfonic Acid (MeSO₃H) | Often used in alcoholic solvents like methanol. | Effective and considered a greener alternative to TFA for larger scale processes. acsgcipr.org |
Role of Scavengers in Deprotection
A potential complication during acid-catalyzed Boc deprotection is the reactivity of the liberated tert-butyl cation. total-synthesis.com This electrophilic species can react with nucleophilic functional groups present in the substrate, leading to unwanted side reactions. acsgcipr.org For instance, in peptide synthesis, the side chains of sensitive amino acids such as tryptophan, methionine, and cysteine are susceptible to alkylation by the tert-butyl cation. masterorganicchemistry.comacs.org
To mitigate these side reactions, "scavengers" are added to the reaction mixture. organic-chemistry.org Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate. masterorganicchemistry.com They effectively trap the cation, preventing it from causing undesired modifications to the target molecule. acs.org The choice of scavenger depends on the specific substrate and the potential side reactions.
Commonly used scavengers include:
Anisole: Protects against alkylation of tryptophan. sigmaaldrich.com
Thioanisole: A more potent scavenger, but its use should be avoided in peptides containing tryptophan as it can lead to adducts with the indole (B1671886) ring. sigmaaldrich.com
Thiols (e.g., Dithiothreitol - DTT): Used to keep cysteine residues in their reduced state and prevent S-alkylation. acs.org
Trialkylsilanes (e.g., Triethylsilane, Triisopropylsilane - TIS): Can reduce the tert-butyl cation. organic-chemistry.orgacs.org
Water: Can also act as a scavenger by trapping the tert-butyl cation to form tert-butanol. acs.org
The addition of a scavenger "cocktail" containing multiple types of scavengers is a common strategy to provide comprehensive protection for various sensitive functionalities during the deprotection step. acsgcipr.orgacs.org
Selective Cleavage in the Presence of Other Protecting Groups
A key advantage of the Boc group is its unique acid lability, which allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions. This concept, known as orthogonality, is a cornerstone of modern synthetic chemistry, particularly in the multi-step synthesis of complex molecules like peptides. arkat-usa.orgwiley-vch.de
The Boc group can be cleaved under mild acidic conditions (e.g., TFA) that leave other common amine protecting groups intact. masterorganicchemistry.com For example:
Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is typically removed with a solution of piperidine (B6355638) in an organic solvent. It is completely stable to the acidic conditions used for Boc removal. masterorganicchemistry.comnumberanalytics.com This Boc/Fmoc orthogonality is fundamental to many solid-phase peptide synthesis (SPPS) strategies. numberanalytics.com
Carboxybenzyl (Cbz or Z): The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com While it can be cleaved by very strong acids, it is generally stable to the milder acidic conditions required for Boc deprotection, allowing for selective cleavage. bzchemicals.com
Allyloxycarbonyl (Alloc): The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is cleaved under specific conditions using a palladium(0) catalyst. highfine.com
This differential stability allows chemists to deprotect specific amines at various stages of a synthesis without affecting other protected amines in the same molecule. For instance, in peptide synthesis, the N-terminal Boc group can be removed to allow for the coupling of the next amino acid, while acid-stable protecting groups on the amino acid side chains remain in place. genscript.com Selective cleavage is also possible in the presence of certain ester protecting groups; for example, the Boc group can be removed with AlCl₃ while leaving other groups intact. bzchemicals.combzchemicals.com
| Protecting Group | Cleavage Condition | Orthogonal to Boc? |
| Boc | Mild Acid (e.g., TFA, HCl) | - |
| Fmoc | Base (e.g., Piperidine) | Yes numberanalytics.com |
| Cbz (Z) | Catalytic Hydrogenation | Yes masterorganicchemistry.com |
| Alloc | Pd(0) Catalyst | Yes highfine.com |
Alternative Deprotection Strategies
While strong acidolysis is the most common method for Boc deprotection, several alternative strategies have been developed for substrates that are sensitive to harsh acidic conditions. nih.gov These methods offer milder conditions and can provide greater functional group tolerance.
Lewis Acids: Various Lewis acids can catalyze the cleavage of the Boc group. Reagents such as zinc bromide (ZnBr₂) in dichloromethane or trimethylsilyl (B98337) iodide (TMSI) can effectively remove the Boc group, often with enhanced selectivity for certain substrates. highfine.comscispace.com
Thermal Deprotection: The Boc group can be removed by heating, a process known as thermolysis. This can be done by heating the neat compound at high temperatures (e.g., 180-185 °C) or in a high-boiling solvent. scispace.comresearchgate.net Recent studies have demonstrated efficient thermal deprotection in continuous flow reactors, where superheating solvents like TFE or methanol allows for rapid and controlled cleavage. nih.gov The efficiency of thermal deprotection is influenced by the solvent, with polar protic solvents generally being more effective. nih.gov
Basic Conditions: Although generally stable to base, the Boc group on certain activated nitrogen heterocyles, such as imidazoles and pyrazoles, can be cleaved under basic conditions. arkat-usa.orgscispace.com For example, sodium borohydride (B1222165) (NaBH₄) in ethanol can selectively deprotect N-Boc imidazoles while leaving N-Boc protected primary amines untouched. arkat-usa.org Other basic conditions reported for specific substrates include sodium carbonate in refluxing DME or sodium t-butoxide in wet THF. nih.gov
Other Methods:
Catalyst-free water-mediated deprotection: Heating a Boc-protected amine in water at 100 °C has been shown to effectively remove the Boc group for certain substrates. nih.govsemanticscholar.org
Iodine: Catalytic amounts of iodine have been used for solvent-free deprotection of N-Boc substrates. nih.govscispace.com
Heteropolyacids: Dawson-type heteropolyacids have been used as reusable, heterogeneous catalysts for Boc deprotection in dichloromethane. scispace.com
Reaction Kinetics and Solvent Effects in Boc-Protection/Deprotection
The rates of both the protection and deprotection reactions involving this compound are significantly influenced by the reaction conditions, including the choice of solvent and catalyst.
Kinetics of Boc-Deprotection: Kinetic studies on the acid-catalyzed deprotection of Boc-amines have revealed complex dependencies. For the HCl-catalyzed deprotection in a toluene and propan-2-ol mixture, the reaction rate was found to have a second-order dependence on the HCl concentration. acs.orgresearchgate.net A similar second-order kinetic dependence was observed for other strong acids like sulfuric acid and methanesulfonic acid. acs.org This suggests a mechanism where a second molecule of acid participates in the rate-determining step, likely facilitating the separation of the ion-molecule pair formed after the initial fragmentation of the protonated carbamate. acs.org In contrast, deprotection with TFA showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, indicating a different mechanistic pathway. acs.org
Solvent Effects: The choice of solvent plays a crucial role in both protection and deprotection.
Protection: During the introduction of the Boc group with this compound, solvents like dichloromethane or tetrahydrofuran are commonly used. numberanalytics.com The solvent can impact the reaction rate and selectivity. numberanalytics.com For instance, the use of the highly polar and acidic solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both the solvent and a catalyst, allowing for efficient and chemoselective N-Boc protection. organic-chemistry.org
Deprotection: In acid-catalyzed deprotection, chlorinated solvents like dichloromethane and ethers like dioxane are frequently used. acsgcipr.org However, there is a push towards greener alternatives. acsgcipr.org For thermal deprotection, polar protic solvents like TFE and methanol have been shown to significantly increase the reaction rate compared to aprotic solvents like THF or toluene. nih.gov This is attributed to the ability of protic solvents to stabilize the transition state of the thermolytic cleavage. nih.gov
Mechanisms in Reactions with Other Functional Groups
While this compound (Boc₂O) is primarily used for amine protection, it can also react with alcohols. numberanalytics.com The outcome of this reaction—formation of a tert-butoxycarbonyl protected alcohol (Boc-alcohol) or a tert-butyl ether—is highly dependent on the catalyst used, particularly the nature of the Lewis acid. acs.orgnih.gov
Mechanism of Boc-Alcohol Formation: In the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), the alcohol acts as a nucleophile and attacks one of the carbonyl carbons of Boc₂O. This leads to the formation of a mixed carbonate (Boc-alcohol) and the release of tert-butanol and carbon dioxide as byproducts. nih.govresearchgate.net This pathway is analogous to the N-protection of amines.
Mechanism of tert-Butyl Ether Formation: The formation of tert-butyl ethers from alcohols using Boc₂O is typically promoted by certain Lewis acids. nih.gov The reaction is believed to proceed through the formation of a mixed anhydride intermediate (22 in the referenced literature). researchgate.net This intermediate, upon further complexation with the metal ion of the Lewis acid catalyst, decomposes through a six-membered transition state to yield the tert-butyl ether, with the elimination of two molecules of carbon dioxide. researchgate.net
The product distribution is strongly influenced by the anionic component of the Lewis acid catalyst. acs.orgnih.gov
Ether Formation: Lewis acids with anions having a highly delocalized negative charge, such as perchlorates (e.g., Mg(ClO₄)₂) and triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), strongly favor the formation of tert-butyl ethers. acs.orgnih.govresearchgate.net
Boc-Alcohol Formation: Lewis acids with non-delocalized or poorly delocalized anions, such as isopropoxides or acetates, tend to yield Boc-alcohols as the main or exclusive products. acs.orgnih.gov
Temperature can also influence selectivity. In some systems, lower temperatures may favor the formation of the carbonate, while increasing the temperature can drive the reaction towards the formation of the tert-butyl ether. nih.gov
| Catalyst System | Predominant Product with Alcohols | Reference |
| DMAP | Boc-Alcohol | numberanalytics.com |
| Mg(ClO₄)₂ | tert-Butyl Ether | acs.orgnih.gov |
| Yb(OTf)₃ (at elevated temp.) | tert-Butyl Ether | nih.govresearchgate.net |
| Lewis acids with non-delocalized anions | Boc-Alcohol | acs.orgnih.gov |
Reactions with Thiols
This compound ((Boc)₂O) serves as an effective reagent for the protection of thiols (R-SH) by converting them into tert-butyl thiocarbonates (R-S-C(O)O-t-Bu). This transformation is a valuable strategy in organic synthesis, particularly when the reactivity of a thiol group needs to be temporarily masked. The reaction is typically performed under basic conditions or phase transfer catalysis to facilitate the deprotonation of the thiol, enhancing its nucleophilicity. cdnsciencepub.comresearchgate.net
The mechanism commences with the deprotonation of the thiol by a base to form a thiolate anion (R-S⁻). This potent nucleophile then attacks one of the electrophilic carbonyl carbons of this compound. This addition leads to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, with the departure of the stable tert-butoxide anion and the release of carbon dioxide, to yield the S-tert-butoxycarbonyl (S-Boc) protected thiol. An alternative pathway involves the collapse of the intermediate to form the product and a tert-butyl carbonate anion, which then decomposes into tert-butanol and carbon dioxide. commonorganicchemistry.comsemanticscholar.org This protection renders the thiol group unreactive to many reagents, yet the S-Boc group can be readily cleaved when desired. thieme-connect.comsciforum.net The reaction of (Boc)₂O with aminothiols can be selective, depending on the reaction conditions. researchgate.netacs.org
Table 1: Protection of Thiols using this compound
| Thiol Substrate | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophenol | (Boc)₂O, DMAP (cat.), Toluene, RT | S-tert-butyl phenyl thiocarbonate | High | semanticscholar.org |
| 1-Dodecanethiol | (Boc)₂O, NaOH, H₂O/CH₂Cl₂, Phase Transfer Catalyst | S-tert-butyl dodecyl thiocarbonate | High | cdnsciencepub.com |
| Benzyl (B1604629) Mercaptan | (Boc)₂O, DMAP (cat.), Toluene, RT | S-tert-butyl benzyl thiocarbonate | High | semanticscholar.org |
Reactions with Carboxylic Acids: Esterification and Activating Agent Role
This compound is a versatile reagent for the esterification of carboxylic acids with alcohols, where it functions as a powerful activating agent. thieme-connect.comfinerchem.com This method is particularly advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying product purification. thieme-connect.comlookchem.com The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylaminopyridine) (DMAP), or a weak Lewis acid like magnesium chloride. thieme-connect.comresearchgate.netthieme-connect.com
The mechanism is initiated by the attack of the carboxylic acid on the this compound, which is often activated by the catalyst. In the presence of DMAP, a highly reactive acylpyridinium intermediate may be formed. researchgate.net Alternatively, the carboxylic acid adds to (Boc)₂O to form a mixed anhydride. sciforum.netresearchgate.net This mixed anhydride is a highly activated form of the carboxylic acid. The subsequent nucleophilic attack by an alcohol on the carbonyl carbon of the carboxylic acid moiety in the mixed anhydride leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate then collapses to yield the desired ester, along with the release of tert-butanol and carbon dioxide. thieme-connect.comresearchgate.net This process is efficient for a wide range of primary and secondary alcohols and tolerates various sensitive functional groups. thieme-connect.comlookchem.com
Table 2: DMAP-Catalyzed Esterification using this compound
| Carboxylic Acid | Alcohol | Yield of Ester (%) | Reference |
|---|---|---|---|
| 3-Phenylpropionic acid | Benzyl alcohol | 98 | lookchem.com |
| Adipic acid monoethyl ester | Benzyl alcohol | 95 | lookchem.com |
| Benzoic acid | Ethanol | 94 | lookchem.com |
| Cyclohexanecarboxylic acid | Methanol | 92 | thieme-connect.com |
Conversion of Amines to Isocyanates, Carbamates, and Urea Derivatives
This compound is a key reagent in the transformation of amines into several important classes of compounds, including carbamates, isocyanates, and ureas. chemicalbook.comsigmaaldrich.com
Carbamates: The most common application of (Boc)₂O is the protection of amines as their tert-butoxycarbonyl (Boc) derivatives, which are a type of carbamate. atamanchemicals.comchemistrysteps.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate moiety that subsequently decomposes to carbon dioxide and tert-butanol, yielding the stable N-Boc protected amine. commonorganicchemistry.com This reaction is highly efficient and proceeds under mild conditions. researchgate.netorganic-chemistry.org
Isocyanates: In the presence of a catalyst like DMAP, primary amines can be converted to isocyanates using (Boc)₂O. researchgate.netscribd.com The reaction is believed to proceed through an initial N-Boc carbamate, which then undergoes elimination, particularly with sterically hindered amines, to form the isocyanate, tert-butanol, and carbon dioxide. scribd.com
Urea Derivatives: Symmetrical ureas can be formed when primary amines react with (Boc)₂O and DMAP, especially at room temperature in polar solvents. researchgate.net This is thought to occur via the in situ-generated isocyanate, which is then trapped by another molecule of the starting amine. chemicalbook.com Furthermore, (Boc)₂O is utilized in a modified Curtius rearrangement for synthesizing ureas from carboxylic acids. organic-chemistry.orgorganic-chemistry.org In this sequence, the carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate. nih.govorganic-chemistry.org The isocyanate is then trapped by an amine to furnish the corresponding urea derivative. organic-chemistry.orgnih.gov
Table 3: Transformations of Amines using this compound
| Starting Material(s) | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Primary/Secondary Amine | (Boc)₂O | N-Boc Carbamate | commonorganicchemistry.comchemistrysteps.com |
| Sterically Hindered Primary Amine | (Boc)₂O, DMAP | Isocyanate | scribd.com |
| Primary Amine | (Boc)₂O, DMAP | Symmetrical Urea | researchgate.net |
| Carboxylic Acid + Amine | (Boc)₂O, NaN₃, then amine | Urea Derivative (via Curtius) | organic-chemistry.orgorganic-chemistry.org |
Dehydrating Agent Role, e.g., with Primary Nitroalkanes
Beyond its use in protection and activation, this compound also functions as a potent dehydrating agent in specific organic transformations. finerchem.comatamanchemicals.com A notable example is the conversion of primary nitroalkanes (R-CH₂NO₂) into nitrile oxides (R-C≡N⁺-O⁻). sciforum.netijpcbs.com
This transformation is highly valuable as nitrile oxides are versatile 1,3-dipolar species that readily undergo cycloaddition reactions, providing access to important five-membered heterocycles like isoxazoles and isoxazolines. ijpcbs.comresearchgate.net The reaction is typically carried out in the presence of a catalytic amount of a base, with 4-(dimethylaminopyridine) (DMAP) being particularly effective. chemicalbook.comijpcbs.com The presence of the DMAP catalyst is often essential for the reaction to proceed. chemicalbook.com
The mechanism involves the initial deprotonation of the primary nitroalkane by the base to form a nitronate anion. The nitronate anion then attacks the (Boc)₂O, leading to an unstable intermediate. This intermediate subsequently undergoes a fragmentation process. This concerted or stepwise elimination results in the formation of the nitrile oxide, carbon dioxide, and tert-butanol. ijpcbs.comresearchgate.net The in situ generation of the often unstable aliphatic nitrile oxides using the (Boc)₂O/DMAP system allows them to be trapped immediately by a suitable dipolarophile, which is a significant advantage of this method. researchgate.netresearchgate.net
Amino Protection Strategies
The primary application of this compound is the protection of amines. mychemblog.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable N-tert-butoxycarbonyl derivative. chemistrysteps.com This transformation temporarily masks the reactivity of the amine, allowing for chemical modifications on other parts of the molecule that would otherwise be incompatible with a free amino group. atamanchemicals.commychemblog.com
The protection of the α-amino group of amino acids is a critical step in peptide synthesis to prevent unwanted side reactions and to ensure the formation of the correct peptide bond. rsc.org this compound is extensively used for this purpose, converting amino acids into their N-Boc protected derivatives. organic-chemistry.org The reaction is typically carried out by treating the amino acid with this compound in the presence of a base.
Various conditions have been developed for the N-Boc protection of amino acids and their derivatives, accommodating a wide range of substrates and sensitivities. organic-chemistry.org These methods can be performed under aqueous or anhydrous conditions. organic-chemistry.org For instance, aqueous conditions often employ a base like sodium bicarbonate, while anhydrous methods might use triethylamine in a solvent like tetrahydrofuran (THF) or acetonitrile. atamanchemicals.comjk-sci.com For more sensitive amino acid derivatives, anhydrous conditions are preferred to avoid potential side reactions or loss of isotopic labels. Catalyst-free N-tert-butyloxycarbonylation of amino acid esters has been achieved in water, yielding optically pure N-Boc derivatives without side products. organic-chemistry.org
The choice of reaction conditions can be tailored to the specific amino acid. For example, for sterically hindered amino acids, the use of Boc₂O with tetramethylammonium (B1211777) hydroxide pentahydrate in acetonitrile has proven advantageous. The resulting N-Boc protected amino acids are stable compounds that can be purified and used in subsequent coupling reactions.
Table 1: Selected Conditions for N-Boc Protection of Amines and Amino Acid Derivatives
| Substrate Type | Reagents & Conditions | Key Features |
|---|---|---|
| General Amines/Amino Acids | (Boc)₂O, Base (e.g., NaOH, NaHCO₃), Aqueous or Anhydrous solvents | Standard and widely applicable method. wikipedia.orgorganic-chemistry.org |
| Chiral Amino Acid Esters | (Boc)₂O, Water | Catalyst-free, maintains optical purity. organic-chemistry.org |
| Sterically Hindered Amino Acids | (Boc)₂O, Me₄NOH·5H₂O, CH₃CN | Effective for sterically demanding substrates. |
| Aromatic Amines | (Boc)₂O, Catalyst (e.g., DMAP) | Required due to the lower nucleophilicity of aromatic amines. |
| Sensitive Amino Acids | (Boc)₂O, TEA, MeOH or DMF (anhydrous) | Prevents water-related side reactions (e.g., O¹⁷ exchange). |
A significant advantage of using this compound is the ability to achieve chemoselective protection of amino groups in the presence of other nucleophilic functional groups, such as hydroxyls (-OH) and thiols (-SH). thieme-connect.com This selectivity is crucial in the synthesis of complex molecules like amino alcohols, aminophenols, and peptides containing sensitive side chains. organic-chemistry.orgresearchgate.net
Several methods have been developed to enhance the chemoselectivity of N-Boc protection. For example, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst allows for the efficient and chemoselective mono-N-Boc protection of a diverse range of amines. organic-chemistry.org This system avoids common side reactions like the formation of isocyanates, ureas, or oxazolidinones from α-amino alcohols. researchgate.netorganic-chemistry.org Similarly, using guanidine hydrochloride as an organocatalyst in ethanol promotes the chemoselective N-Boc protection of various compounds, including hydroxylamines, without forming side products. researchgate.net
Catalyst-free systems have also been reported to provide excellent chemoselectivity. organic-chemistry.org Reactions performed in water can selectively protect amines over other functional groups. organic-chemistry.orgnih.gov The use of solid-supported catalysts, such as Amberlyst-15, also facilitates chemoselective mono-N-Boc protection, with the added benefit of easy catalyst removal and recycling. researchgate.net These methods prevent the formation of undesired O-Boc or S-Boc protected products. thieme-connect.com
Table 2: Methods for Chemoselective N-Boc Protection
| Method | Catalyst/Solvent System | Substrates | Advantages |
|---|---|---|---|
| HFIP-mediated | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Structurally diverse amines, α-amino alcohols | Rapid, high yield, recyclable catalyst, no oxazolidinone formation. researchgate.netorganic-chemistry.org |
| Organocatalytic | Guanidine hydrochloride/Ethanol | Amines, diamines, hydroxylamines, amino acids, peptides | Mild conditions, no side products. researchgate.net |
| Heterogeneous Catalysis | Amberlyst-15/Ethanol | Amines, amino acids, peptides | Recyclable catalyst, no formation of isocyanate, urea, or N,N-di-Boc derivatives. researchgate.net |
| Catalyst-Free | Water | Structurally diverse amines | Environmentally friendly, no side products. organic-chemistry.org |
| Sulfonated Reduced Graphene Oxide | SRGO (catalyst) | Amines, aminophenols, aminothiols | Metal- and solvent-free, high chemoselectivity for N- over O/S-protection. thieme-connect.com |
The selective protection of one amino group in a diamine is a common challenge in organic synthesis. This compound can be used to achieve mono-N-Boc protection of diamines, yielding valuable building blocks for further elaboration. A straightforward method involves treating the diamine with this compound in a solvent like dioxane, often using an excess of the diamine to favor mono-substitution. tandfonline.com This approach has been successful for various α,ω-alkanediamines, producing the mono-protected derivatives in high yields with only small amounts of the di-protected byproduct, which can often be easily removed. tandfonline.com
Another effective strategy for mono-protection involves the sequential addition of one equivalent of hydrochloric acid followed by one equivalent of this compound. researchgate.net The initial protonation of one amino group deactivates it towards the Boc anhydride, allowing for the selective protection of the remaining free amine. researchgate.net This method has been applied to both symmetrical and unsymmetrical diamines with good yields. researchgate.net
Similar chemoselectivity can be achieved with hydroxylamines. The use of guanidine hydrochloride as a catalyst in ethanol allows for the selective N-Boc protection of hydroxylamines without reacting with the hydroxyl group. researchgate.net N-Boc-hydroxylamine itself is a stable reagent used in various synthetic applications. chemimpex.com
Table 3: Approaches for Mono-N-Boc Protection of Diamines
| Method | Reagents | Key Features | Yields |
|---|---|---|---|
| Excess Diamine | (Boc)₂O, Dioxane | Simple procedure, minimizes di-substitution. | 75-90% for α,ω-alkanediamines. tandfonline.com |
| Sequential Acid/Boc₂O Addition | 1. HCl (1 eq), 2. (Boc)₂O (1 eq) | Selective protection via mono-protonation. | 65-95% for various diamines. researchgate.net |
| Trimethylsilyl Chloride/Boc₂O | Me₃SiCl, (Boc)₂O, MeOH | In situ HCl generation for selective protonation. | Moderate to good yields. scielo.org.mx |
For amine-containing compounds that are sensitive to water or other protic solvents, N-Boc protection can be effectively carried out under non-aqueous conditions. sigmaaldrich.com Anhydrous solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are commonly employed. jk-sci.comwikipedia.org In these systems, a non-aqueous base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used to facilitate the reaction. atamanchemicals.comwikipedia.org
The use of DMAP as a catalyst is particularly common in non-aqueous Boc protections, as it is a highly effective acylation catalyst. rsc.org For instance, protection of amines can be achieved in acetonitrile with this compound and DMAP as the base. atamanchemicals.comwikipedia.org These conditions are suitable for a wide range of sensitive substrates, including those with acid-labile or reducible functional groups. organic-chemistry.org Solvent-free conditions have also been developed, using catalysts like iodine or silica-supported perchloric acid, which offer an environmentally benign alternative for the protection of sensitive amines at room temperature. organic-chemistry.org
Peptide and Protein Synthesis
The synthesis of peptides and proteins relies heavily on the use of protecting groups to control the sequence of amino acid addition. americanpeptidesociety.org this compound is a key reagent in one of the two major strategies for solid-phase peptide synthesis (SPPS). total-synthesis.comsunresinlifesciences.com
The Boc/Bzl strategy, also known as the "Merrifield" method, was the original approach developed for SPPS. csbio.com In this strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, which is introduced using this compound. total-synthesis.compeptide.com The side chains of the amino acids are protected with more permanent, benzyl-based (Bzl) groups, which are also acid-labile but require much stronger acidic conditions for removal. peptide.com
The SPPS cycle using the Boc strategy involves the following steps:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). csbio.compeptide.com
Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com
Coupling: The next N-Boc protected amino acid is activated and coupled to the newly freed N-terminal amine of the growing peptide chain. iris-biotech.de
Washing: Excess reagents and byproducts are washed away, and the cycle is repeated to elongate the peptide chain. iris-biotech.de
After the entire peptide has been assembled, the completed peptide is cleaved from the solid support, and all the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com Although the Boc strategy requires harsher deprotection conditions compared to the more modern Fmoc strategy, it remains a valuable tool in peptide synthesis, particularly for certain sequences or research applications. americanpeptidesociety.orgsunresinlifesciences.com
Table 4: Overview of the Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)
| Step | Reagents | Purpose |
|---|---|---|
| α-Amino Protection | This compound ((Boc)₂O) | Protection of the incoming amino acid's N-terminus. total-synthesis.com |
| Side-Chain Protection | Benzyl-based (Bzl) groups | "Permanent" protection of reactive side chains during synthesis. peptide.com |
| Iterative Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the temporary N-terminal Boc group. csbio.compeptide.com |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Cleavage of the peptide from the resin and removal of all side-chain protecting groups. peptide.com |
Improvements in Efficiency and Purity of Peptide Synthesis
This compound plays a crucial role in modern peptide synthesis by enhancing both the efficiency and purity of the final peptide products. guidechem.comechemi.com The synthesis of peptides involves the sequential addition of amino acids to a growing chain. genscript.com A key challenge in this multi-step process is to prevent unwanted reactions between the reactive amino groups of the amino acids. echemi.com
By reacting with the amino group of an amino acid, this compound introduces a tert-butoxycarbonyl (Boc) protecting group. genscript.comwikipedia.org This Boc group effectively "masks" the amine, rendering it unreactive to most bases and nucleophiles. wikipedia.org This protection allows for the controlled formation of peptide bonds between the desired amino and carboxyl groups, significantly improving the yield and purity of the synthesized peptide. echemi.comgenscript.com
The byproducts of the Boc protection reaction are typically t-butanol and carbon dioxide, which are volatile and easily removed, further contributing to the purity of the reaction mixture. finerchem.com The high purity of commercially available this compound, often exceeding 99%, also ensures that it can be effectively used in sensitive applications like automated peptide synthesizers. atamanchemicals.com
Prevention of Unwanted Side Reactions during Multi-step Synthesis
The primary function of this compound in multi-step organic synthesis is the prevention of undesirable side reactions involving amine groups. mlunias.comfluorochem.co.uk Many organic reactions require conditions that are incompatible with the presence of a free amine. wikipedia.org The introduction of the Boc protecting group transforms the reactive amine into a stable carbamate derivative, which is significantly less nucleophilic and basic. wikipedia.org
This protection is crucial in the synthesis of complex molecules where multiple functional groups are present. fluorochem.co.uk For instance, in the synthesis of a molecule containing both an amine and another reactive group that needs to be modified, the amine can be temporarily protected with a Boc group. This allows the desired transformation to occur at the other site without the amine interfering. genscript.com
The steric bulk of the tert-butyl group in the Boc protecting group also contributes to its effectiveness by physically hindering the approach of reagents to the protected amine. echemi.com This steric hindrance provides an additional layer of protection against unwanted reactions. echemi.com
Once the necessary synthetic steps are completed, the Boc group can be selectively removed under mild acidic conditions to regenerate the free amine, which can then participate in subsequent reactions if needed. genscript.comwikipedia.org This ability to add and remove the protecting group under specific and mild conditions is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures with high precision and control. fluorochem.co.uk
Synthesis of Complex Organic Molecules
This compound is an indispensable tool in the synthesis of a wide array of complex organic molecules. Its utility lies in its ability to provide temporary protection for amine functionalities, thereby facilitating selective chemical transformations at other parts of a molecule. chemimpex.com
Pharmaceutical Synthesis
The pharmaceutical industry heavily relies on this compound for the synthesis of a vast range of therapeutic agents. finerchem.commlunias.com Its role in protecting amino groups is critical for building the complex molecular structures that constitute many modern drugs. mlunias.com
This compound is frequently employed in the synthesis of precursors for various classes of drugs, including antibiotics, antivirals, and anticancer agents. echemi.com For example, it has been used in the synthesis of novel pentacyclines, a class of tetracycline (B611298) analogs with antibacterial activity. acs.org In the synthesis of these compounds, this compound serves to protect amine groups during key ring-forming reactions. acs.org
In the development of antiviral drugs, such as the nucleoside analog North-methanocarbathymidine (N-MCT), this compound is used to create a stable carbamate precursor, facilitating the synthesis of the final active compound. nih.gov Similarly, in the synthesis of quinazoline-2,4-diones, which exhibit a broad range of biological activities including anticancer properties, this compound is a key reagent. acs.org It is also instrumental in creating prodrugs, which are inactive precursors that are converted into the active drug within the body. For instance, it was used in the synthesis of a prodrug for the anticancer drug crizotinib. researchgate.net
The synthesis of β-lactam antibiotics, a cornerstone of antibacterial therapy, also benefits from the use of this compound for the protection of the β-lactam nucleus during chemical modifications aimed at combating antibiotic resistance. google.comresearchgate.net
This compound is classified as an API intermediate, signifying its direct role in the manufacturing of active pharmaceutical ingredients. actylis.comactylis.com It is a versatile reagent for introducing protective groups and functionalizing molecules throughout the drug synthesis process. finerchem.com The stability and ease of removal of the Boc protecting group are advantageous for ensuring the purity of drug intermediates. echemi.com
The compound's application is widespread, contributing to the synthesis of complex pharmaceuticals by stabilizing intermediates and controlling reaction conditions. mlunias.com This control is essential for achieving high yields and purity in the final API. echemi.com
The presence of amino groups is a common feature in many drug molecules, and this compound is a go-to reagent for their synthesis. echemi.com By protecting the amino group, it ensures the structural stability of the molecule during various synthetic transformations. echemi.com This protection allows for the selective modification of other functional groups without unintended reactions at the amine site. chemimpex.com
For example, in the synthesis of substituted thiocarbamide derivatives, which have applications in medicinal and pharmaceutical chemistry, this compound is used to protect the amino group of 3-chloroaniline. gsconlinepress.comresearchgate.net This protection enables the subsequent condensation reaction to proceed smoothly, leading to the desired products. gsconlinepress.com The ability to protect and then deprotect the amino group is fundamental to the successful synthesis of a wide variety of amine-containing drugs, ensuring that their pharmacological effects can be fully realized. echemi.com
Examples in Specific Drug Candidates
The utility of this compound is prominently featured in the synthesis of numerous pharmaceutical compounds. For instance, it is employed in the preparation of N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (Boc-MDMA), a derivative of MDMA. sigmaaldrich.com This protection of the secondary amine allows for further chemical modifications on other parts of the molecule. atamanchemicals.comscientificlabs.co.uksigmaaldrich.com
Another significant application is in the synthesis of analogs of BMS-378806, an HIV-1 attachment inhibitor. The Boc group is used to protect amine functionalities during the construction of the complex molecular architecture of these antiviral agents. This ensures the desired regioselectivity and prevents interference from the amine group in subsequent reactions.
Chiral Molecule Synthesis
In the realm of asymmetric synthesis, this compound plays a critical role in the preparation of chiral molecules. guidechem.comechemi.com The Boc protecting group is instrumental in controlling the stereochemical outcome of reactions involving chiral amines and amino acids. By temporarily masking the amine, it allows for stereoselective transformations at other positions within the molecule.
For example, in the synthesis of chiral 1,5-diaza-cis-decalins, this compound is used to protect the diamine starting material. acs.org This protection facilitates subsequent oxidation and functionalization steps, ultimately leading to the desired chiral scaffold with high stereochemical purity. The stability of the Boc group under the reaction conditions is crucial for maintaining the integrity of the chiral centers throughout the synthetic sequence. echemi.com
Polymer Chemistry Applications
This compound also finds applications in polymer chemistry, particularly in the synthesis of functional polymers. guidechem.commlunias.com It is used to protect amine groups on monomers prior to polymerization. This strategy allows for the incorporation of amine functionalities into polymer backbones, which can then be deprotected to yield polymers with reactive amine side chains. These functionalized polymers have a wide range of applications, including in drug delivery, gene therapy, and as catalysts. echemi.com
Additionally, this compound can be used to prepare polycarbonate materials. chemimpex.com It also acts as a blowing agent in the production of polymer foams, as it decomposes upon heating to generate gaseous products like carbon dioxide and isobutene. atamanchemicals.comchemicalbook.comwikipedia.orgbzchemicals.com
Synthesis of Heterocycles
The synthesis of heterocyclic compounds is another area where this compound is extensively utilized. finerchem.com It serves as a key reagent in the construction of various nitrogen-containing rings, such as pyrrolidines, lactams, oxazolidin-2-ones, and imidazolidin-2-ones. sigmaaldrich.comatamanchemicals.comsigmaaldrich.com
Pyrrolidines: In the synthesis of substituted pyrrolidines, this compound is used to protect the pyrrolidine (B122466) nitrogen. orgsyn.orgprepchem.com This allows for functionalization at other positions of the ring without interference from the amine. For example, it is used in the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine, where the Boc group protects the pyrrolidone nitrogen during a Grignard reaction. google.com
Lactams: this compound is employed in the synthesis of N-Boc protected β-lactams and δ-lactams. organic-chemistry.orgresearchgate.net For instance, N-Boc-protected-5-substituted δ-lactams can be prepared from the corresponding β3-amino acids, with the Boc group facilitating the cyclization and subsequent stereoselective alkylation reactions. acs.orgacs.org
Oxazolidin-2-ones: The synthesis of chiral oxazolidin-2-ones, which are important chiral auxiliaries, often involves the use of this compound. mdpi.com It is used to protect the amino group of an amino alcohol precursor, which then undergoes cyclization to form the oxazolidinone ring. researchgate.net this compound can also mediate the ring-opening of epoxides to form 5-(hydroxymethyl)oxazolidin-2-ones. acs.org
Imidazolidin-2-ones: In the synthesis of imidazolidin-2-ones, this compound is used to activate dipeptidyl compounds for cyclization. acs.org It can also be used in palladium-catalyzed carboamination reactions to construct the imidazolidin-2-one core. nih.gov Furthermore, it is used in the synthesis of imidazolidinone derivatives from imidazolium salts. ulaval.caorganic-chemistry.org
Modification of Biomolecule Surfaces
The ability to modify the surfaces of biomolecules is crucial for various biotechnological applications, such as drug delivery and gene therapy. echemi.com this compound is used to protect amine groups on the surfaces of biomolecules, allowing for selective chemical modifications at other sites. guidechem.com This surface functionalization can enhance the stability, solubility, and targeting capabilities of the biomolecules. After the desired modifications are complete, the Boc groups can be easily removed to restore the native amine functionalities. guidechem.comechemi.com
Synthesis of Food Aroma Compounds
An interesting application of this compound is in the synthesis of food aroma compounds. A notable example is the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, a key flavor component in bread and other baked goods. atamanchemicals.comchemicalbook.comwikipedia.orgbzchemicals.comsihaulichemicals.com In this synthesis, this compound is used to react with 2-piperidone, forming an N-Boc protected intermediate. atamanchemicals.comwikipedia.org This intermediate is then further elaborated to yield the target aroma compound.
Functionalization of Quaternary Carbon Atoms
The construction of quaternary carbon centers is a significant challenge in organic synthesis. This compound has been utilized in methodologies for the functionalization of these sterically hindered centers. While direct functionalization is difficult, the use of the Boc group can facilitate reactions on adjacent atoms, indirectly leading to the desired quaternary substitution pattern. For example, in the enantioselective synthesis of α,α-disubstituted lactones, this compound is used in the preparation of the starting material, di-tert-butyl-2-methylmalonate. nih.gov
Novel Synthetic Transformations
Beyond its traditional use as a protecting agent, this compound (Boc₂O) facilitates several unique and powerful synthetic transformations. These reactions leverage the reactivity of Boc₂O, often in the presence of a catalyst, to form new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules.
C-tert-Butoxycarbonylation
The direct introduction of a tert-butoxycarbonyl group onto a carbon atom, known as C-tert-butoxycarbonylation, represents a significant extension of the utility of this compound. This transformation is particularly effective for the synthesis of multifunctional carbon compounds. thieme-connect.com
Research has demonstrated that the combination of this compound and a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective for the selective C-tert-butoxycarbonylation of N-Boc or N-acyl cyanoglycinates. thieme-connect.comthieme-connect.com Instead of the expected N-tert-butoxycarbonylation, the reaction surprisingly occurs at the carbon atom, yielding C-tert-butoxycarbonylated products in good yields. thieme-connect.com
The proposed mechanism involves the initial reaction of Boc₂O with DMAP to form a highly reactive pyridinium intermediate. thieme-connect.com This is followed by the generation of a carbanion, which then undergoes an addition-elimination reaction with the pyridinium species to afford the C-tert-butoxycarbonylated product and regenerate the DMAP catalyst. thieme-connect.com This method provides an efficient route to multifunctional compounds that can be further elaborated. thieme-connect.com For instance, subsequent N-tert-butoxycarbonylation of the C-functionalized product can be achieved by treating it with Boc₂O in the presence of DMAP and triethylamine. thieme-connect.com
Table 1: Examples of C-tert-Butoxycarbonylation
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| N-Boc-cyanoglycinate (ethyl ester) | C-tert-butoxycarbonyl-N-Boc-cyanoglycinate (ethyl ester) | 79 | thieme-connect.com |
| N-Boc-cyanoglycinate (tert-butyl ester) | C-tert-butoxycarbonyl-N-Boc-cyanoglycinate (tert-butyl ester) | 76 | thieme-connect.com |
Heck Olefination for Styrene (B11656) Derivatives
This compound has been successfully employed as an in situ activating agent for aromatic carboxylic acids in the palladium-catalyzed Heck olefination, providing a direct route to styrene derivatives. thieme-connect.comscientificlabs.comsigmaaldrich.comatamanchemicals.comsigmaaldrich.com This method circumvents the need for pre-functionalized aryl halides or triflates, which are traditionally used in Heck reactions. thieme-connect.com
In this protocol, the aromatic carboxylic acid is treated with this compound to form a mixed anhydride in situ. thieme-connect.com This reactive intermediate then participates in the palladium-catalyzed cross-coupling reaction with an olefin. thieme-connect.com A key advantage of this process is that the by-products are volatile compounds like carbon dioxide and tert-butanol, simplifying the workup procedure. thieme-connect.com
The most effective catalyst system for this transformation has been identified as a mixture of palladium chloride (PdCl₂), lithium chloride (LiCl), and γ-picoline. thieme-connect.com The reaction has been shown to be applicable to a range of substituted benzoic acids and olefins.
Table 2: Heck Olefination of Aromatic Carboxylic Acids with Styrene
| Aromatic Carboxylic Acid | Olefin | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoic acid | Styrene | Stilbene | 75 | thieme-connect.com |
| 4-Methoxybenzoic acid | Styrene | 4-Methoxystilbene | 82 | thieme-connect.com |
| 4-Chlorobenzoic acid | Styrene | 4-Chlorostilbene | 68 | thieme-connect.com |
| 2-Naphthoic acid | Styrene | 2-Styrylnaphthalene | 71 | thieme-connect.com |
The reaction mechanism is believed to proceed through the standard Heck catalytic cycle, involving oxidative addition of the mixed anhydride to the Pd(0) catalyst, migratory insertion of the olefin, and subsequent β-hydride elimination to afford the styrene derivative and regenerate the catalyst. thieme-connect.comwikipedia.org
Generation of Nitrile Oxides from Nitroalkanes
A mild and efficient method for the in situ generation of nitrile oxides from primary nitroalkanes utilizes this compound in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). thieme-connect.comijpcbs.comresearchgate.netbzchemicals.com This transformation provides a valuable route for synthesizing isoxazolines and other heterocyclic compounds through subsequent [3+2] cycloaddition reactions with dipolarophiles. thieme-connect.comresearchgate.net
The reaction of a primary nitroalkane with the Boc₂O/DMAP system at room temperature leads to the formation of a nitrile oxide intermediate, which is immediately trapped by a suitable dipolarophile present in the reaction mixture. thieme-connect.comijpcbs.com This method offers improved yields compared to traditional procedures for nitrile oxide generation, such as the Mukaiyama method which often requires harsher conditions. thieme-connect.comresearchgate.net The presence of the DMAP catalyst is crucial for the reaction to proceed. chemicalbook.com
The versatility of this method has been demonstrated with various nitroalkanes and dipolarophiles, including alkenes and alkynes, to produce a range of substituted isoxazolines and isoxazoles. thieme-connect.comijpcbs.com
Table 3: In Situ Generation and Cycloaddition of Nitrile Oxides
| Nitroalkane | Dipolarophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitroethane | Styrene | 3-Methyl-5-phenyl-2-isoxazoline | 85 | thieme-connect.com |
| Phenylnitromethane | Styrene | 3,5-Diphenyl-2-isoxazoline | 90 | thieme-connect.com |
| Nitroethane | 1-Heptene | 5-Pentyl-3-methyl-2-isoxazoline | 78 | thieme-connect.com |
This application of this compound as a dehydrating agent showcases its utility beyond simple protection chemistry, enabling access to reactive intermediates for complex molecule synthesis. atamanchemicals.comsigmaaldrich.comijpcbs.com
Orthogonal Protecting Group Strategies in Conjunction with Boc
Compatibility with Fluorenylmethyloxycarbonyl (Fmoc)
A classic example of an orthogonal protecting group pair is the combination of Boc and 9-fluorenylmethyloxycarbonyl (Fmoc). fiveable.me This pairing is fundamental in solid-phase peptide synthesis (SPPS) and other areas of organic synthesis. americanpeptidesociety.orgiris-biotech.de The compatibility stems from their distinct deprotection requirements:
Boc Group: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.org
Fmoc Group: Cleaved under basic conditions, commonly using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org
This stark difference in cleavage conditions allows for the selective removal of either group without affecting the other. chempep.com For example, in peptide synthesis, the N-terminal amino acid is often protected with an Fmoc group, while the side chains of certain amino acids (like lysine (B10760008) or aspartic acid) are protected with Boc groups. chempep.comaltabioscience.com The base-labile Fmoc group can be removed to allow for the elongation of the peptide chain, while the acid-labile Boc groups on the side chains remain intact. altabioscience.com Conversely, the Boc group is stable to the basic conditions used for Fmoc removal. organic-chemistry.org This strategy prevents unwanted side reactions and ensures the correct peptide sequence is assembled. chempep.com
The UV-absorbing property of the fluorenyl group in Fmoc allows for the monitoring of the deprotection reaction, which is an added advantage in automated peptide synthesis. The combination of the mild, base-mediated deprotection of Fmoc and the acid-mediated deprotection of Boc provides a robust and versatile strategy for synthesizing complex molecules. americanpeptidesociety.orgiris-biotech.de
| Protecting Group | Chemical Structure | Deprotection Conditions | Mechanism |
| Boc | (CH₃)₃C-O-CO- | Acidic (e.g., Trifluoroacetic Acid - TFA) | Acid-catalyzed cleavage |
| Fmoc | C₁₅H₁₁O₂- | Basic (e.g., Piperidine in DMF) | Base-induced β-elimination |
Selective Deprotection in Multifunctional Compounds
The utility of the Boc group in orthogonal strategies extends beyond its pairing with Fmoc. In molecules with multiple sensitive functional groups, the selective removal of a Boc group is a critical step. Because the Boc group is highly sensitive to acid, it can often be cleaved under conditions that leave other acid-sensitive groups unaffected. acsgcipr.org
For instance, a compound might contain a Boc-protected amine and a tert-butyl ester. While both are acid-labile, their reactivity can be differentiated. It is possible to selectively cleave tert-butyl esters in the presence of N-Boc groups using specific Lewis acid systems, such as cerium(III) chloride and sodium iodide. organic-chemistry.org Conversely, mild acidic conditions can be tailored to remove the Boc group while leaving the tert-butyl ester intact. nih.govresearchgate.net
Recent research has explored even milder methods for Boc deprotection to enhance selectivity in the presence of other sensitive functionalities. For example, a method using oxalyl chloride in methanol (B129727) has been reported for the selective deprotection of N-Boc groups under room temperature conditions. nih.govresearchgate.net Another approach utilizes iron(III) salts as catalysts for the selective removal of a Boc group from N,N'-diprotected amines. semanticscholar.org
This ability to fine-tune deprotection conditions is crucial when synthesizing complex natural products or pharmaceutical agents that contain a variety of functional groups with differing labilities. The strategic placement and selective removal of the Boc group, in conjunction with other orthogonal protecting groups, provide chemists with the necessary tools to navigate intricate synthetic pathways.
Advanced Research Topics and Future Directions
Computational Chemistry Studies on Reaction Pathways and Selectivity
Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving di-tert-butyl dicarbonate (B1257347). Through theoretical studies, researchers can model reaction pathways and understand the factors governing selectivity, providing insights that are often difficult to obtain through experimental methods alone.
Theoretical studies have been conducted to rationalize the selective deprotection of the Boc group. For instance, in the case of N,N'-diprotected amines, computational models can help explain why certain catalysts favor the cleavage of one protecting group over another. rsc.org These studies often involve density functional theory (DFT) calculations to map out the energy landscapes of different reaction pathways, identifying the transition states and intermediates involved in both the protection and deprotection processes.
Key areas of investigation include:
Mechanism of Boc Protection: Elucidating the precise mechanism of the nucleophilic attack of an amine on the carbonyl group of (Boc)₂O, and the subsequent formation of the carbamate (B1207046). nbinno.com
Catalyst-Substrate Interactions: Modeling how different catalysts, such as Lewis acids or organocatalysts, interact with both the substrate and (Boc)₂O to lower the activation energy and enhance reaction rates.
Selectivity in Polyfunctional Molecules: Predicting the regioselectivity and chemoselectivity of Boc protection in complex molecules with multiple reactive sites. This is crucial for minimizing the need for multiple protection-deprotection steps in a synthetic sequence.
These computational insights are invaluable for designing more efficient and selective synthetic protocols, reducing trial-and-error in the laboratory, and developing novel catalytic systems.
Development of More Sustainable and Green Synthetic Routes
In line with the principles of green chemistry, significant research efforts are directed towards developing more environmentally benign methods for both the synthesis of di-tert-butyl dicarbonate and its application in protection reactions. researchgate.netacs.org The goal is to minimize waste, avoid hazardous reagents, and reduce energy consumption.
One promising approach is the development of catalyst- and solvent-free conditions for Boc protection. researchgate.net Researchers have demonstrated that the N-tert-butoxycarbonylation of a wide range of amines can be achieved in high yields without the need for traditional organic solvents, which are often volatile and toxic. researchgate.net Water-mediated catalyst-free conditions have also been explored as a green alternative. nih.govsemanticscholar.orgresearchgate.net
Another key area is the development of atom-economic routes to N-Boc amines. Traditional methods often have poor atom economy. A more sustainable approach involves the direct synthesis of N-Boc amines from amines, t-butanol, and carbon monoxide using catalytic systems, with oxygen from the air as the oxidant. nih.gov
The following table summarizes some green approaches to Boc protection:
| Approach | Key Features | Advantages |
| Solvent-Free Conditions | Reactions are carried out without a solvent, often with gentle heating or under mechanochemical conditions. | Reduces solvent waste, simplifies purification, and can lead to faster reaction times. researchgate.net |
| Water-Mediated Synthesis | Water is used as the reaction medium, often without the need for a catalyst. | Environmentally benign, low cost, and can enhance reactivity and selectivity in some cases. nih.govsemanticscholar.orgresearchgate.net |
| Atom-Economic Routes | Catalytic methods that directly incorporate starting materials into the final product with minimal byproducts. | High efficiency, reduced waste, and aligns with the principles of sustainable chemistry. nih.gov |
| Use of Greener Catalysts | Employment of non-toxic and abundant metal catalysts like iron. rsc.org | Reduces reliance on precious or toxic metals, leading to more sustainable processes. rsc.org |
These developments are crucial for making the use of this compound more sustainable, particularly in large-scale industrial applications.
Catalyst Development for Enhanced Efficiency and Selectivity
The development of novel catalysts is a central theme in modern organic chemistry, and reactions involving this compound are no exception. Researchers are designing catalysts that can enhance the efficiency and selectivity of Boc protection and deprotection reactions, often under milder conditions.
Lewis acids have been extensively studied as catalysts for reactions with (Boc)₂O. semanticscholar.orgresearchgate.netresearchgate.netnih.gov The choice of Lewis acid can significantly influence the outcome of the reaction. For example, in the reaction of alcohols with (Boc)₂O, the nature of the Lewis acid catalyst can determine whether the product is a tert-butyl ether or a Boc-alcohol. researchgate.netnih.govacs.org A variety of Lewis acids, including those based on yttria-zirconia, have been shown to be effective for the N-Boc protection of amines. semanticscholar.org
Iron(III) salts are emerging as sustainable and inexpensive catalysts for the selective deprotection of the Boc group. rsc.orgrsc.org These catalysts are attractive due to the abundance and low toxicity of iron. rsc.org They can be used in catalytic amounts and often lead to clean reactions with simple work-ups. rsc.orgrsc.org
The table below highlights different types of catalysts used in Boc chemistry:
| Catalyst Type | Examples | Application | Key Advantages |
| Lewis Acids | Yttria-zirconia, ZrCl₄, Sc(OTf)₃, Mg(ClO₄)₂, Al(ClO₄)₃ | N-Boc protection of amines, synthesis of tert-butyl ethers and Boc-alcohols. | Can provide high yields and selectivity under mild conditions. semanticscholar.orgresearchgate.netnih.govacs.org |
| Iron(III) Salts | FeCl₃ | Selective deprotection of N-Boc groups. | Sustainable, inexpensive, low toxicity, and allows for clean reactions. rsc.orgrsc.org |
| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP) | N-Boc protection of amines with low nucleophilicity. highfine.com | Effective for challenging substrates, though its synergistic effects can sometimes lead to unexpected products. chemicalbook.com |
| Heterogeneous Catalysts | Amberlite-IR 120 resin | N-Boc protection of amines. | Easy to separate from the reaction mixture, allowing for simple purification and potential for catalyst recycling. |
Future research in this area will likely focus on the development of even more active and selective catalysts, including recyclable and enzyme-based systems, to further improve the efficiency and sustainability of Boc chemistry.
Exploration of Novel Applications in Emerging Fields
While this compound is well-established in peptide synthesis, its utility extends to a variety of emerging fields. nbinno.com Researchers are continuously exploring new applications for this versatile reagent, leveraging its ability to temporarily mask the reactivity of amine groups.
In materials science , (Boc)₂O is being investigated for the modification of polymers and surfaces. By protecting amine functionalities on a material, other chemical transformations can be carried out selectively. Subsequent deprotection reveals the amine groups, which can then be used for further functionalization, such as grafting other molecules or nanoparticles. This compound also has applications as a polymer blowing agent due to its decomposition into gaseous products upon heating. wikipedia.org
In the field of bioconjugation and drug delivery , Boc chemistry plays a crucial role. echemi.com The ability to selectively protect and deprotect amines is essential for the synthesis of complex biomolecules and drug-linker conjugates. For example, it can be used to modify the surface of biomolecules to improve their functional properties, which could have applications in drug delivery and gene therapy. echemi.com
Other novel applications include:
Synthesis of Heterocyclic Compounds: (Boc)₂O can act as a carbonylating agent in the synthesis of cyclic ureas, such as benzimidazolones and 2-benzoxazolones, in a one-pot, metal-free system. researchgate.net
Synthesis of Aroma Compounds: It is used in the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, an important bread aroma compound. wikipedia.orgchemicalbook.com
Phosgene-Free Isocyanate Synthesis: this compound provides a safer alternative to the highly toxic phosgene (B1210022) for the synthesis of isocyanates from amines. thieme-connect.comnbinno.com
The continued exploration of these and other applications will undoubtedly broaden the impact of this compound in various scientific and technological domains.
Miniaturization and Automation in Boc Chemistry
The drive for higher efficiency and throughput in chemical synthesis has led to a growing interest in miniaturization and automation. digitellinc.com These technologies are being applied to reactions involving this compound to accelerate research and development, particularly in areas like drug discovery and materials science. digitellinc.comstrateos.com
Microfluidic systems, or "lab-on-a-chip" devices, allow for chemical reactions to be carried out on a very small scale, reducing reagent consumption and waste. nih.gov These systems offer precise control over reaction conditions and can be used for high-throughput screening of catalysts and reaction conditions for Boc protection and deprotection. nih.gov
Automated synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. digitellinc.com This not only increases the speed of synthesis but also improves reproducibility. strateos.com For example, automated systems can be programmed to perform a sequence of protection, reaction, and deprotection steps involving (Boc)₂O, enabling the rapid generation of libraries of compounds for biological screening.
The benefits of miniaturization and automation in Boc chemistry include:
Increased Throughput: The ability to run many reactions in parallel accelerates the discovery of new molecules and the optimization of reaction conditions. nih.govnih.gov
Reduced Costs: Smaller reaction volumes lead to significant savings in reagent and solvent costs. strateos.comnih.gov
Improved Safety: Handling of hazardous materials can be minimized and contained within automated systems.
Enhanced Data Quality: Automated systems can provide more precise and reproducible data, leading to more reliable research outcomes. strateos.com
As these technologies become more accessible, they are expected to play an increasingly important role in advancing the applications of this compound in both academic and industrial research. digitellinc.comunizg.hr
Safety and Environmental Considerations in Research
Hazard Identification and Risk Assessment in Laboratory Settings
A comprehensive risk assessment is the foundation of safely handling di-tert-butyl dicarbonate (B1257347) in a laboratory environment. This involves recognizing its specific chemical and toxicological properties. The compound is classified as a flammable liquid and solid, is highly toxic by inhalation, acts as a skin and respiratory sensitizer, and is a severe eye irritant. aksci.comnovachem.com.auscbt.com
Di-tert-butyl dicarbonate is a flammable substance that poses a significant fire hazard when exposed to heat, sparks, or open flames. novachem.com.aupsu.ac.th Its vapor can form explosive mixtures with air, and as the vapor may travel a considerable distance, remote ignition is a possibility. scbt.compsu.ac.th Closed containers may rupture violently when heated due to pressure buildup from decomposition. novachem.com.aufishersci.com As a low-melting-point solid, it can also be a flammable solid, which can burn fiercely. novachem.com.aucarlroth.com Precautionary measures such as using explosion-proof electrical equipment and non-sparking tools are essential when handling this compound. aksci.com
| Property | Value | Reference |
|---|---|---|
| Classification | Flammable Liquid (Category 3), Flammable Solid (Category 2) | aksci.comscbt.comnbinno.com |
| Flash Point | 37 °C (99 °F) - closed cup | aksci.comcarlroth.com |
| Autoignition Temperature | 460 °C (860 °F) | scbt.com |
This compound presents acute and chronic health risks that demand careful management in a research setting. aksci.comscbt.com
Inhalation: The compound is classified as fatal if inhaled. novachem.com.auscbt.com Its median lethal concentration (LC50) in rats is 100 mg/m³ over a 4-hour exposure, a toxicity level comparable to that of phosgene (B1210022). wikipedia.orgnih.gov Inhalation may cause severe respiratory irritation, with symptoms including coughing, shortness of breath, and chest tightness. scbt.comnih.gov
Skin: It causes skin irritation and can lead to inflammation, redness, and blistering. novachem.com.audot.gov Furthermore, it is a known skin sensitizer, meaning that repeated exposure can cause an allergic skin reaction or dermatitis. aksci.comscbt.com
Eyes: Direct contact causes serious eye irritation and can lead to severe eye damage. novachem.com.auscbt.com Immediate and thorough rinsing is required following any eye contact. novachem.com.au
Sensitization: Beyond skin sensitization, repeated inhalation exposure may lead to allergic sensitization of the respiratory tract, characterized by an asthma-like response upon re-exposure, even at minimal concentrations. nih.govchemicalbook.com
Hepatotoxicity: Studies have indicated that this compound is hepatotoxic. guidechem.com A 28-day study in rats administered 250 mg/kg/day by gavage showed a significant increase in relative liver weight and hypertrophy of hepatocytes in male subjects. guidechem.com
| Toxicity Endpoint | Value/Effect | Reference |
|---|---|---|
| Acute Inhalation Toxicity (LC50, rat, 4h) | 100 mg/m³ | aksci.comnih.gov |
| Skin Effect | Causes skin irritation; May cause an allergic skin reaction (sensitizer) | aksci.comnovachem.com.au |
| Eye Effect | Causes serious eye damage/irritation | novachem.com.auscbt.com |
| Target Organs | Respiratory system, Liver | scbt.comguidechem.com |
This compound undergoes slow decomposition, a process significantly accelerated by moisture. wikipedia.org This decomposition hydrolyzes the compound into tert-butanol (B103910) and carbon dioxide (CO2). cwu.edu The generation of CO2 gas can lead to a dangerous buildup of internal pressure in sealed containers, creating a risk of rupture. novachem.com.auwikipedia.org For this reason, the reagent is typically sold and stored in plastic bottles rather than glass ones. wikipedia.org Thermal decomposition at higher temperatures can also produce flammable isobutene and t-butyl alcohol, in addition to carbon dioxide. novachem.com.au
The compound is highly sensitive to moisture, which catalyzes its decomposition into tert-butanol and carbon dioxide. wikipedia.orgcwu.edu This reactivity necessitates that it be stored under dry conditions and handled with care to prevent exposure to atmospheric humidity. chemicalbook.com Failure to do so not only degrades the reagent but also creates the significant hazard of container pressurization. wikipedia.org
Handling and Storage Protocols in Academic Research
Strict protocols for handling and storage are essential for the safe use of this compound in academic research laboratories.
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its highly toxic vapors. psu.ac.thfishersci.com Personal protective equipment (PPE) is mandatory and includes safety goggles with side shields or a face shield, chemical-resistant gloves (such as nitrile rubber), and a lab coat. aksci.compsu.ac.thcarlroth.com Hands should be washed thoroughly after handling. aksci.com
Storage requires a cool, dry, and well-ventilated location, away from incompatible substances such as strong acids, bases, oxidizing agents, and reducing agents. psu.ac.thfishersci.com To maintain product quality and stability, it is recommended to store the compound under refrigeration at temperatures between 2°C and 8°C. cwu.edu Containers must be kept tightly closed to prevent moisture contamination and should be opened carefully to safely vent any pressure that may have developed. chemicalbook.com The storage area should be designated for flammable chemicals. fishersci.com
Waste Management and Environmental Impact Studies
Proper waste management is crucial to prevent harm to the environment. This compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations. fishersci.comcarlroth.com It should not be allowed to enter drains or watercourses.
Waste should be collected in appropriately labeled, compatible, and tightly sealed containers for disposal by authorized hazardous waste personnel. aksci.com While specific environmental impact studies are not extensively detailed, the compound is not expected to significantly accumulate in organisms and is not classified as hazardous to the aquatic environment under GHS. carlroth.com However, as with any laboratory chemical, release into the environment should be strictly avoided. chemicalbook.com
Reduction of Wastewater Generation
The use of this compound (Boc anhydride) in the protection of amines, a fundamental transformation in organic synthesis, has been an area of focus for the development of more environmentally benign methodologies. researchgate.net Green chemistry principles are increasingly being applied to both the protection and deprotection steps involving the tert-butoxycarbonyl (BOC) group, with a significant emphasis on minimizing the generation of hazardous and aqueous waste. acsgcipr.orggo2eti.com
Traditionally, the introduction and removal of the Boc group often involved chlorinated solvents like dichloromethane (B109758) and strong acids such as trifluoroacetic acid (TFA), leading to the generation of significant volumes of toxic waste streams that require specialized disposal. acsgcipr.org Research has shifted towards developing protocols that reduce or eliminate the need for such hazardous reagents and solvents.
One key strategy in reducing wastewater is the use of water as a solvent for the N-tert-butoxycarbonylation reaction. nih.gov Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. nih.gov Catalyst-free procedures for the chemoselective N-tert-butoxycarbonylation of amines have been developed that proceed efficiently in water, thereby avoiding organic solvents and minimizing waste. nih.gov Furthermore, methods using boiling water as a catalyst for the deprotection of N-Boc groups have been reported, offering a neutral, efficient, and environmentally friendly alternative to traditional acidic methods. scribd.com These water-mediated methods simplify the work-up procedure and significantly reduce the generation of contaminated aqueous waste. scribd.comccsenet.org
Another approach to waste reduction is the implementation of solvent-free reaction conditions. researchgate.net Performing the N-Boc protection of amines with this compound without any solvent or catalyst has proven to be a practical and highly efficient method for a wide range of substrates. researchgate.net This solvent-less approach inherently eliminates the waste associated with solvent purchase, purification, and disposal.
The physicochemical properties of Boc-protected compounds also contribute to greener purification processes. The introduction of the bulky, non-polar Boc group can significantly decrease the water solubility of a molecule. quora.com This change in solubility can simplify the isolation and purification of intermediates, often allowing for simple filtration rather than extensive extractions with large volumes of organic solvents, which in turn would generate significant aqueous waste during the washing stages of a workup.
The table below summarizes various green chemistry approaches for Boc protection and deprotection aimed at reducing waste generation.
| Method | Reagents/Conditions | Environmental Benefit | Reference |
| N-Boc Protection | This compound in water-acetone, catalyst-free | Reduces use of hazardous organic solvents. | nih.gov |
| N-Boc Protection | This compound, solvent-free, catalyst-free | Eliminates solvent waste entirely. | researchgate.net |
| N-Boc Deprotection | Boiling water as catalyst | Avoids strong acids and organic solvents; product isolation is simplified. | scribd.comccsenet.org |
| N-Boc Deprotection | Aqueous phosphoric acid | Replaces harsh acids like TFA with a milder, environmentally benign alternative. | organic-chemistry.org |
These evolving methodologies highlight a continuous effort within the scientific community to align the utility of this compound with the principles of sustainable chemistry, primarily by reducing the generation of wastewater and hazardous byproducts. echemi.comguidechem.com
Application in Environmental Remediation (e.g., Hexavalent Chromium Reduction)
The application of this compound in the direct environmental remediation of heavy metals, specifically in the reduction of hexavalent chromium, is not documented in the reviewed scientific literature. This compound's primary role is as a protecting group reagent in organic synthesis, and its chemical properties are not suited for the direct reduction of metal species like hexavalent chromium (Cr(VI)). wikipedia.orgchemicalbook.com
The remediation of hexavalent chromium, a toxic and mobile environmental pollutant, is a significant area of research. nih.gov The established methods for this process involve chemical or biological pathways that convert the highly soluble and toxic Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)).
Commonly employed strategies for hexavalent chromium reduction include:
Chemical Reduction: Using reducing agents such as ferrous sulfate (B86663), sodium dithionite, and sulfur dioxide.
Bioremediation: Utilizing microorganisms that can enzymatically reduce Cr(VI) to Cr(III).
Adsorption: Employing materials like activated carbon or bio-based adsorbents that can bind chromium ions. nih.gov
While this compound itself is not used as a reductant, it is a crucial reagent in the synthesis of peptides. nih.gov Certain peptides and amino acids have been investigated for their ability to chelate heavy metal ions, which is a promising approach for remediation. nih.gov This represents an indirect link where the product of a synthesis using this compound (i.e., a peptide) could have applications in environmental science, but it does not constitute a direct application of the compound itself in remediation processes.
Q & A
Basic: What is the optimal methodology for introducing Boc protection to amines in peptide synthesis?
Answer:
Di-tert-butyl dicarbonate (Boc₂O) reacts with amines under mild basic conditions (e.g., aqueous NaHCO₃ or triethylamine in THF) to form stable Boc-protected intermediates. Key steps:
Dissolve the amine in a polar aprotic solvent (e.g., THF, DCM).
Add Boc₂O (1.1–1.5 equivalents) and a base (e.g., TEA, 2 equivalents) at 0–25°C.
Monitor completion via TLC or NMR for the disappearance of the amine signal.
Note: Excess Boc₂O may lead to overprotection; quenching with aqueous citric acid ensures selectivity .
Basic: How should Boc₂O be stored to maintain stability, and what conditions accelerate decomposition?
Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Moisture and light accelerate hydrolysis, forming tert-butanol and CO₂ .
- Decomposition triggers: Exposure to acids, bases, or temperatures >40°C generates hazardous byproducts (e.g., carbon oxides). Avoid contact with oxidizing agents .
Advanced: How can researchers mitigate side reactions during Boc deprotection in acidic conditions?
Answer:
Boc deprotection typically uses HCl in dioxane or TFA. Common side reactions (e.g., tert-butyl cation formation) are minimized by:
Using scavengers (e.g., anisole, thioanisole) to trap reactive intermediates.
Conducting reactions at 0°C to reduce carbocation stability.
Characterizing byproducts via LC-MS or ¹H NMR to optimize reaction time and acid concentration .
Advanced: What analytical techniques validate the purity and reactivity of Boc₂O in synthetic workflows?
Answer:
- Purity: GC-MS or HPLC (retention time comparison with standards).
- Reactivity: FT-IR (C=O stretch at ~1750 cm⁻¹) and ¹³C NMR (carbonyl signals at ~150 ppm).
- Stability tests: Karl Fischer titration for moisture content; thermal gravimetric analysis (TGA) to assess decomposition thresholds .
Basic: What personal protective equipment (PPE) is critical when handling Boc₂O?
Answer:
- Respiratory: NIOSH-certified organic vapor respirator if ventilation is inadequate.
- Skin/Chemical resistance: Nitrile gloves (tested per JIS T 8116), lab coat, and safety goggles (JIS T 8147).
- Emergency measures: Immediate flushing with water for eye/skin contact (≥15 minutes) .
Advanced: How can conflicting data on Boc₂O’s thermal stability be resolved in reaction design?
Answer:
Contradictions arise from solvent polarity and trace moisture. To resolve:
Conduct differential scanning calorimetry (DSC) under controlled humidity.
Use anhydrous solvents (e.g., distilled THF over molecular sieves).
Pre-treat Boc₂O with activated 4Å molecular sieves to remove residual water .
Advanced: What are the ecological implications of Boc₂O use, given limited toxicity data?
Answer:
While ecotoxicity data are scarce (no PBT/vPvB assessments), researchers should:
Treat waste as hazardous organic material (incinerate at >1000°C with scrubbing).
Avoid aqueous disposal due to slow hydrolysis (~14 days).
Adopt green chemistry alternatives (e.g., enzymatic protection) where feasible .
Basic: What solvents are compatible with Boc₂O in large-scale reactions?
Answer:
- Preferred: Non-polar solvents (hexane, toluene) minimize side reactions.
- Avoid: Protic solvents (water, alcohols) and strong bases (e.g., NaOH), which hydrolyze Boc₂O.
- Reaction scalability: Use flow chemistry with inert gas purging to enhance safety .
Advanced: How does Boc₂O compare to other carbamate-protecting reagents (e.g., Fmoc-Cl) in solid-phase peptide synthesis?
Answer:
- Boc advantages: Stability under basic conditions; ideal for orthogonal protection with Fmoc.
- Limitations: Requires acidic deprotection, incompatible with acid-sensitive substrates.
- Optimization: Combine Boc/Fmoc strategies for complex peptides, monitored by MALDI-TOF .
Advanced: What synthetic routes bypass phosgene in Boc₂O production?
Answer:
Phosgene-free methods include:
CO₂ insertion: React tert-butanol with CO₂ under high pressure (50 bar) using DABCO as a catalyst.
Trichloromethyl chloroformate (TCF) route: Safer but lower yielding (~65% vs. 85% phosgene route).
Microwave-assisted synthesis: Reduces reaction time from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
